Machilin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H22O4/c1-13(7-15-3-5-17-19(9-15)23-11-21-17)14(2)8-16-4-6-18-20(10-16)24-12-22-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3/t13-,14+ |
InChI Key |
QEFJURUMSHPMTC-OKILXGFUSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](C)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC4=C(C=C3)OCO4 |
Synonyms |
machilin A |
Origin of Product |
United States |
Foundational & Exploratory
Machilin A: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan of significant interest in the scientific community, has demonstrated a range of promising biological activities, including anticancer and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Lauraceae and Saururaceae families. The most well-documented sources are:
-
Machilus thunbergii Sieb. et Zucc. (Lauraceae): The bark of this tree, commonly known as the Japanese bay tree or red machilus, is a rich source of this compound and other related lignans.[1][2]
-
Saururus chinensis (Lour.) Baill. (Saururaceae): Also known as Chinese lizard's tail, this perennial herbaceous plant contains this compound and its stereoisomers, such as Machilin D.
Data Presentation: Isolation of this compound and Related Lignans
The following table summarizes the quantitative data from representative studies on the isolation of this compound and a closely related lignan, Machilin D, from their natural sources. It is important to note that yields can vary depending on the specific plant material, collection time, and the extraction and purification methods employed.
| Plant Source | Plant Part | Starting Material (g) | Extraction Solvent | Fraction/Compound | Yield (g) | Yield (%) | Reference |
| Machilus thunbergii | Bark | 500 | 80% Methanol | Crude Extract | 45.2 | 9.04 | [1] |
| Machilus thunbergii | Bark | 500 | 80% Methanol | Dichloromethane Fraction | 7.1 | 1.42 | [1] |
| Saururus chinensis | Dry Powder | Not Specified | Methanol | Ethyl Acetate Fraction | Not Specified | Not Specified | [1] |
Note: Specific yield for pure this compound is often not reported in the literature. The table reflects the yield of crude extracts and fractions from which this compound is subsequently purified.
Experimental Protocols
The following are detailed experimental protocols for the isolation and purification of this compound from its primary natural sources. These protocols are compiled from various research publications and represent common methodologies.
Protocol 1: Isolation of this compound from Machilus thunbergii Bark
This protocol is based on bioactivity-guided fractionation methods.
1. Extraction:
- Air-dry the bark of Machilus thunbergii and grind it into a coarse powder.
- Extract the powdered bark (500 g) three times with 80% methanol at room temperature with ultrasonic agitation for 90 minutes per extraction.[1]
- Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2. Solvent Partitioning:
- Suspend the crude methanol extract (e.g., 45.2 g) in distilled water.[1]
- Perform liquid-liquid partitioning with an equal volume of dichloromethane.
- Separate the dichloromethane layer and concentrate it under reduced pressure to yield the dichloromethane fraction (e.g., 7.1 g), which is enriched in lignans.[1]
3. Chromatographic Purification:
- Medium-Pressure Liquid Chromatography (MPLC):
- Subject the dichloromethane fraction to MPLC on a silica gel column.
- Elute the column with a gradient solvent system of n-hexane:ethyl acetate:methanol, starting from a non-polar mixture (e.g., 20:1:0) and gradually increasing the polarity to 100% methanol (0:0:1).[1]
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC):
- Pool the fractions containing this compound (identified by TLC comparison with a standard).
- Further purify the pooled fractions using preparative HPLC on a C18 column.
- Use a mobile phase of methanol and water, or acetonitrile and water, in an isocratic or gradient elution, to isolate pure this compound.
Protocol 2: Isolation of Machilin D (a stereoisomer of this compound) from Saururus chinensis
This protocol employs a series of column chromatography techniques.[1][2]
1. Extraction and Partitioning:
- Extract the dried and powdered whole plant of Saururus chinensis with methanol.
- Concentrate the methanol extract and partition it between ethyl acetate and water.
- Collect and concentrate the ethyl acetate fraction.
2. Multi-Step Column Chromatography:
- Silica Gel Column Chromatography:
- Load the ethyl acetate fraction onto a silica gel column.
- Elute with a chloroform-methanol solvent system (e.g., 30:1) to perform initial fractionation.[1]
- Reversed-Phase C18 Column Chromatography:
- Subject the fractions containing the target lignans to chromatography on a reversed-phase C18 column.
- Elute with a methanol-water or acetonitrile-water gradient.
- Sephadex LH-20 Column Chromatography:
- Further purify the relevant fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.
3. Final Purification by Preparative HPLC:
- Perform a final purification step using preparative HPLC to obtain highly pure Machilin D.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for this compound isolation and the signaling pathways it is known to modulate.
Experimental Workflow for this compound Isolation
Caption: Isolation workflow for this compound.
Signaling Pathway: Inhibition of Lactate Dehydrogenase A (LDHA) by this compound
Caption: this compound inhibits LDHA.
Signaling Pathway: Putative Inhibition of NF-κB Pathway by Machilin Analogs
Caption: Inhibition of NF-κB pathway.
Conclusion
This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate this and other related lignans for further investigation. The elucidation of its mechanisms of action, such as the inhibition of LDHA and potential modulation of the NF-κB pathway, underscores its therapeutic potential and encourages continued research and development efforts. As with any natural product isolation, optimization of the described methods may be necessary to achieve higher yields and purity depending on the specific laboratory conditions and available instrumentation.
References
The Discovery, History, and Therapeutic Potential of Machilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Machilin A, a lignan first isolated from the bark of Machilus thunbergii in 1987, has emerged as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its activity, and visualizes its key signaling pathway and experimental workflows. The primary focus is on its role as a competitive inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in cancer metabolism. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.
Discovery and History
This compound was first reported in 1987 by Shimomura et al. as a constituent of the bark of Machilus thunbergii, a plant used in traditional medicine.[1] Subsequent studies have confirmed its presence in other plant species and have focused on elucidating its diverse biological activities. While initially investigated for various properties, a significant breakthrough in understanding its therapeutic potential came with the discovery of its potent and specific inhibitory activity against Lactate Dehydrogenase A (LDHA).[2] This finding has positioned this compound as a compelling candidate for the development of novel anti-cancer therapies targeting the Warburg effect, a hallmark of cancer metabolism.[3]
Mechanism of Action: Inhibition of Lactate Dehydrogenase A
This compound exerts its primary anti-cancer effects by competitively inhibiting the enzyme Lactate Dehydrogenase A (LDHA).[2][3] LDHA is a crucial enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. Cancer cells often exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect) and rely on LDHA to regenerate NAD+ and sustain high glycolytic flux.
By binding to the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, this compound effectively blocks the enzyme's activity.[2] This inhibition leads to a cascade of downstream effects detrimental to cancer cell survival:
-
Reduced Lactate Production: Inhibition of LDHA directly curtails the production of lactate.[2][3]
-
Decreased ATP Levels: The disruption of glycolysis leads to a significant reduction in intracellular ATP levels, depriving cancer cells of the energy required for rapid proliferation.[2][3]
-
Increased Mitochondrial Reactive Oxygen Species (ROS): The metabolic shift induced by LDHA inhibition results in an increase in mitochondrial ROS, which can trigger apoptotic pathways.[2]
-
Induction of Apoptosis: The culmination of energy depletion and oxidative stress leads to the induction of programmed cell death (apoptosis) in cancer cells.[2]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Signaling pathway of this compound's inhibitory action on LDHA.
Quantitative Data
The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | ~25 | [4] |
| A549 | Lung Cancer | ~30 | [4] |
| MCF-7 | Breast Cancer | ~40 | [4] |
| HepG2 | Liver Cancer | ~35 | [4] |
Table 2: Effect of this compound on Lactate and ATP Production in HT29 Cells
| Treatment | Lactate Production (% of Control) | Intracellular ATP (% of Control) | Reference |
| Control | 100 | 100 | [2] |
| This compound (25 µM) | ~50 | ~60 | [2] |
| This compound (50 µM) | ~30 | ~40 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Machilus thunbergii
The following protocol describes a general method for the isolation and purification of this compound from the bark of Machilus thunbergii, based on bioassay-guided fractionation techniques.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered bark of Machilus thunbergii is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.[1]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene chloride (CH2Cl2), ethyl acetate, and n-butanol. The bioactivity of each fraction is assessed. The CH2Cl2-soluble fraction is often found to be enriched with this compound.
-
Chromatographic Fractionation: The active fraction (e.g., CH2Cl2 fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the components based on their polarity.
-
Further Purification: Fractions exhibiting the desired biological activity (e.g., LDHA inhibition) are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
LDHA Inhibition Assay
This protocol details the in vitro assay to determine the inhibitory effect of this compound on LDHA activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human LDHA enzyme, NADH, and pyruvate in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Incubation with this compound: The enzyme is pre-incubated with varying concentrations of this compound for a specified period at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, pyruvate.
-
Measurement of Activity: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer. The rate of this decrease is proportional to the LDHA activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control (without inhibitor). The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment with this compound: The cells are then treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Measurement of Lactate Production
This protocol outlines the procedure for quantifying the effect of this compound on lactate production by cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with different concentrations of this compound as described for the MTT assay.
-
Collection of Culture Medium: After the treatment period, the cell culture medium is collected.
-
Lactate Assay: The concentration of lactate in the collected medium is measured using a commercially available lactate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Analysis: The lactate concentration in the medium of treated cells is compared to that of untreated control cells to determine the percentage of inhibition of lactate production.
Measurement of Intracellular ATP Levels
This protocol describes how to measure the impact of this compound on the intracellular ATP levels of cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound.
-
Cell Lysis: After treatment, the cells are lysed to release their intracellular contents, including ATP.
-
ATP Assay: The ATP concentration in the cell lysate is quantified using a commercially available ATP assay kit. These kits are typically based on the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
-
Data Analysis: The luminescence signal from the treated cells is compared to that of the untreated control cells to determine the percentage of reduction in intracellular ATP levels.
Conclusion and Future Directions
This compound has been firmly established as a potent inhibitor of LDHA with significant anti-cancer properties. Its discovery and subsequent characterization have provided a valuable chemical scaffold for the development of novel therapeutics targeting cancer metabolism. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate its mechanism of action and explore its efficacy in various cancer models.
Future research should focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies could lead to the synthesis of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Comprehensive in vivo studies in various animal models of cancer are necessary to validate the therapeutic potential of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, including conventional chemotherapeutics and targeted therapies, could lead to more effective treatment strategies.
-
Biomarker Development: Identifying predictive biomarkers could help in selecting patients who are most likely to respond to this compound-based therapies.
References
- 1. Lignans from Machilus thunbergii as Thymic Stromal Lymphopoietin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Machilin A: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Journey from Phenylalanine to a Promising Bioactive Lignan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Machilin A, a dibenzylbutane lignan isolated from plants of the Lauraceae family such as Machilus thunbergii and Phoebe species, has garnered significant interest for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, from its primary metabolic precursors to the formation of its characteristic chemical structure. While the complete pathway has not been fully elucidated, this document synthesizes the established knowledge of lignan biosynthesis and proposes a putative route to this compound, highlighting the key enzymatic steps and potential areas for future research.
Introduction to this compound and Lignans
Lignans are a large and diverse class of phenolic secondary metabolites found in a wide variety of plants. They are formed by the oxidative coupling of two or more phenylpropanoid units. This compound belongs to the dibenzylbutane subclass of lignans, characterized by a C8-C8' linkage between two phenylpropane units. Its structure features two methylenedioxy bridges and a specific stereochemistry that contribute to its biological activity.
The General Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis
The biosynthesis of all lignans, including this compound, originates from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. The general phenylpropanoid pathway converts phenylalanine into various hydroxycinnamoyl-CoA esters, which serve as central precursors for a multitude of phenolic compounds.
The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.
Further hydroxylations and methylations of p-coumaroyl-CoA lead to the formation of other hydroxycinnamoyl-CoA esters, such as feruloyl-CoA and sinapoyl-CoA. These activated precursors are then reduced to their corresponding monolignols. For the biosynthesis of guaiacyl lignans like this compound, the key monolignol is coniferyl alcohol .
Biosynthesis of the Dibenzylbutane Skeleton: Core Pathway to this compound
The formation of the characteristic dibenzylbutane backbone of this compound proceeds through a series of enzymatic reactions starting from two molecules of coniferyl alcohol.
Oxidative Coupling to Pinoresinol
The first committed step in the biosynthesis of many lignans is the stereospecific oxidative coupling of two monolignol radicals. In the case of this compound precursors:
-
Enzyme: A laccase or peroxidase generates coniferyl alcohol radicals.
-
Dirigent Protein (DIR): These proteins guide the radical-radical coupling to form a specific stereoisomer of the furofuran lignan, (+)-pinoresinol . In the absence of DIRs, a racemic mixture of products would be formed.
Sequential Reductions to Secoisolariciresinol
Pinoresinol undergoes two successive reductions catalyzed by Pinoresinol-Lariciresinol Reductase (PLR) , a NADPH-dependent enzyme:
-
Reduction to Lariciresinol: (+)-Pinoresinol is reduced to (+)-lariciresinol.
-
Reduction to Secoisolariciresinol: (+)-Lariciresinol is further reduced to yield the dibenzylbutane lignan (-)-secoisolariciresinol .
Putative Biosynthetic Pathway from Secoisolariciresinol to this compound
The final steps in the biosynthesis of this compound from secoisolariciresinol have not yet been experimentally elucidated. However, based on the chemical structure of this compound and known enzymatic reactions in the biosynthesis of other lignans, a putative pathway can be proposed. These steps likely involve hydroxylations, O-methylations, and the formation of two methylenedioxy bridges.
It is important to note that the following pathway is hypothetical and requires experimental validation.
The proposed pathway from (-)-secoisolariciresinol to this compound likely involves a series of tailoring enzymes:
-
Hydroxylation: Specific hydroxylations on the aromatic rings may be necessary precursors for methylenedioxy bridge formation. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) .
-
Methylenedioxy Bridge Formation: The two methylenedioxy groups in this compound are likely formed by the oxidative cyclization of adjacent hydroxyl and methoxy groups on the phenyl rings. Enzymes from the cytochrome P450 family, specifically the CYP81Q and CYP719A subfamilies , have been shown to catalyze the formation of methylenedioxy bridges in the biosynthesis of other lignans, such as sesamin.[1][2][3][4] It is plausible that homologous enzymes are responsible for this transformation in Machilus thunbergii.
-
O-Methylation: The methoxy groups present in this compound are likely added by O-methyltransferases (OMTs) , which utilize S-adenosyl methionine (SAM) as a methyl donor.
The precise order of these reactions is currently unknown and represents a key area for future research.
Key Enzymes and Their Putative Roles
The following table summarizes the key enzymes, both known and putative, involved in the biosynthetic pathway of this compound.
| Enzyme Class | Abbreviation | Reaction Catalyzed | Status in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine → Cinnamic acid | Known (General Phenylpropanoid Pathway) |
| Cinnamate 4-Hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Known (General Phenylpropanoid Pathway) |
| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | Known (General Phenylpropanoid Pathway) |
| Cinnamoyl-CoA Reductase | CCR | Feruloyl-CoA → Coniferaldehyde | Known (Monolignol Biosynthesis) |
| Cinnamyl Alcohol Dehydrogenase | CAD | Coniferaldehyde → Coniferyl alcohol | Known (Monolignol Biosynthesis) |
| Laccase/Peroxidase | Coniferyl alcohol → Coniferyl alcohol radical | Known (Lignan Biosynthesis) | |
| Dirigent Protein | DIR | Radical coupling → (+)-Pinoresinol | Known (Lignan Biosynthesis) |
| Pinoresinol-Lariciresinol Reductase | PLR | (+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol | Known (Dibenzylbutane Lignan Biosynthesis) |
| Cytochrome P450 Monooxygenase | CYP | Hydroxylation, Methylenedioxy bridge formation | Putative |
| O-Methyltransferase | OMT | O-methylation | Putative |
Experimental Protocols for Key Enzyme Assays
Detailed experimental protocols for the enzymes specific to this compound biosynthesis are not available due to the unelucidated nature of the downstream pathway. However, general protocols for assaying key enzymes in the upstream lignan pathway can be adapted for research on Machilus thunbergii.
General Protocol for Pinoresinol-Lariciresinol Reductase (PLR) Assay
This protocol is based on methods used for PLR from other plant species and would require optimization for Machilus thunbergii.
Objective: To measure the NADPH-dependent reduction of pinoresinol or lariciresinol.
Materials:
-
Crude protein extract from Machilus thunbergii tissue or purified recombinant PLR.
-
Substrate: (+)-Pinoresinol or (+)-Lariciresinol (dissolved in a suitable organic solvent like DMSO).
-
Cofactor: NADPH.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
Quenching solution: e.g., Acetic acid or Ethyl acetate.
-
HPLC system for product analysis.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and NADPH.
-
Initiate the reaction by adding the enzyme extract and the substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the formation of lariciresinol (from pinoresinol) or secoisolariciresinol (from lariciresinol) by HPLC, comparing retention times and UV spectra with authentic standards.
General Protocol for Secoisolariciresinol Dehydrogenase (SIRD) Assay
This protocol is adapted from studies on SIRD from Isatis indigotica and would need optimization.[5][6]
Objective: To measure the NAD(P)+-dependent oxidation of secoisolariciresinol.
Materials:
-
Crude protein extract or purified recombinant SIRD.
-
Substrate: (-)-Secoisolariciresinol.
-
Cofactor: NAD+ or NADP+.[5]
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.8.[5]
-
LC-MS system for product analysis.
Procedure:
-
Prepare the reaction mixture containing the assay buffer, cofactor, and substrate.
-
Add the enzyme extract to start the reaction.
-
Incubate at an optimal temperature (e.g., 30°C) for a specified time (e.g., overnight).[5]
-
Analyze the reaction mixture directly by LC-MS to detect the formation of the product, matairesinol, by comparing its mass and fragmentation pattern with a standard.[5]
Visualization of the Biosynthetic Pathway and Experimental Workflow
Proposed Biosynthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]
Machilin A as a Potent Inhibitor of Lactate Dehydrogenase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis, is a key therapeutic target in oncology due to its role in promoting the Warburg effect and sustaining tumor cell proliferation. This technical guide provides an in-depth overview of Machilin A, a naturally occurring lignan, as a direct inhibitor of LDHA. We will explore its mechanism of action, present quantitative data on its inhibitory and binding activities, and provide detailed experimental protocols for the key assays used to characterize this interaction. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's potential as an anti-cancer agent.
Introduction
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid growth and proliferation[1]. A pivotal enzyme in this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary for sustained glycolysis[1][2]. The upregulation of LDHA is a common feature in many cancers and is associated with tumor progression, metastasis, and poor prognosis[1]. Consequently, the inhibition of LDHA has emerged as a promising strategy for cancer therapy[1][2].
This compound, a lignan isolated from Machilus thunbergii, has been identified as a potent and direct inhibitor of LDHA[1][3]. This guide will serve as a comprehensive technical resource on the characterization of this compound as an LDHA inhibitor.
Mechanism of Action
This compound functions as a competitive inhibitor of LDHA by directly targeting the binding site of the cofactor nicotinamide adenine dinucleotide (NADH)[1][3][4]. By occupying the NADH binding pocket, this compound prevents the formation of the functional LDHA-NADH complex, thereby inhibiting the conversion of pyruvate to lactate[1]. This competitive inhibition was determined through kinetic studies and further supported by binding assays showing that this compound physically interacts with LDHA[1].
Signaling Pathway
Figure 1: Mechanism of this compound Inhibition of LDHA.
Quantitative Data
The inhibitory and binding properties of this compound against LDHA have been quantified through various biophysical and biochemical assays.
Table 1: In Vitro Inhibition of LDHA by this compound
| Parameter | Value | Method | Reference |
| IC50 | 84 µM | LDHA Activity Assay | [1][3] |
| Inhibition Type | Competitive (with respect to NADH) | LDHA Activity Assay | [1][3] |
Table 2: Binding Affinity of this compound to LDHA
| Parameter | Value | Method | Reference |
| KD | 29 µM | Surface Plasmon Resonance (SPR) | [1] |
| KD (NADH) | 10 µM | Surface Plasmon Resonance (SPR) | [1] |
Table 3: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| Colon, Breast, Lung, Liver Cancers | Decreased LDH Activity & Lactate Production | Varies by cell line | [1] |
| Various Cancer Cells | Decreased ATP Levels | Varies by cell line | [1][3][4] |
| Various Cancer Cells | Inhibition of Colony Formation | Varies by cell line | [1][3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as an LDHA inhibitor.
LDHA Enzyme Activity Assay
This assay measures the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human LDHA
-
This compound
-
Pyruvate
-
NADH
-
Assay Buffer (e.g., 20 mM HEPES-K+, pH 7.2)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance capability
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oxamate).
-
Add purified recombinant LDHA to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of pyruvate and NADH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
The rate of NADH oxidation is proportional to the LDHA activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (this compound) and an analyte (LDHA).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified recombinant human LDHA
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the purified LDHA onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of this compound to the immobilized LDHA. This is recorded as a sensorgram.
-
After each injection, regenerate the sensor surface to remove the bound this compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human LDHA
-
This compound
-
Dialysis buffer
Protocol:
-
Thoroughly dialyze the purified LDHA and dissolve this compound in the same buffer to minimize heats of dilution.
-
Load the LDHA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the LDHA solution while monitoring the heat released or absorbed.
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the binding event.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a drug with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Protocol:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with either vehicle or a specific concentration of this compound for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble LDHA in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble LDHA as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Experimental Workflow: Characterizing this compound as an LDHA Inhibitor
Figure 2: Workflow for characterizing an LDHA inhibitor.
Logical Relationship: From Target Inhibition to Cellular Effects
Figure 3: Cellular consequences of LDHA inhibition by this compound.
Conclusion
This compound has been robustly characterized as a direct, competitive inhibitor of LDHA. The quantitative data from enzymatic and biophysical assays confirm its potency and binding affinity. Furthermore, cellular studies demonstrate its ability to inhibit lactate production, reduce ATP levels, and suppress the growth of various cancer cell lines. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential LDHA inhibitors. The compelling preclinical data for this compound warrant further investigation into its therapeutic potential as an anti-cancer agent targeting tumor metabolism.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. tycmhoffman.com [tycmhoffman.com]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Machilin A in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Machilin A, a lignan isolated from Myristica fragrans, has emerged as a significant modulator of cellular metabolism. Initially identified for its various biological activities, recent research has pinpointed its critical role in influencing metabolic pathways, particularly in the context of cancer and potentially other metabolic disorders. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on cellular metabolism, with a focus on its interaction with key metabolic enzymes and signaling pathways. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound and Cellular Metabolism
Cellular metabolism encompasses a complex network of biochemical reactions essential for energy production, biosynthesis of macromolecules, and maintenance of cellular homeostasis[1]. Dysregulation of these metabolic pathways is a hallmark of numerous diseases, including cancer, obesity, and diabetes[2]. Cancer cells, for instance, exhibit a reprogrammed metabolism characterized by increased aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation[2][3]. Key signaling pathways, such as those involving AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and insulin, are central regulators of cellular metabolic processes[1][4][5].
This compound has garnered attention for its potential to target these altered metabolic states. This guide will delve into the specific mechanisms of action of this compound, focusing on its well-documented role as an inhibitor of Lactate Dehydrogenase A (LDHA) and exploring its potential influence on other metabolic signaling cascades.
This compound as a Modulator of Glycolysis: The Inhibition of Lactate Dehydrogenase A (LDHA)
The most extensively studied role of this compound in cellular metabolism is its potent inhibition of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate[6][7][8]. In many cancer cells, LDHA is overexpressed and plays a crucial role in sustaining the high glycolytic rate characteristic of the Warburg effect[6][9].
This compound acts as a competitive inhibitor of LDHA by blocking the binding of the cofactor nicotinamide adenine dinucleotide (NAD) to the enzyme[6][7]. This inhibition leads to a cascade of metabolic consequences within cancer cells.
Biochemical and Cellular Effects of LDHA Inhibition by this compound
The inhibition of LDHA by this compound results in several measurable effects on cancer cell metabolism and survival:
-
Reduced Lactate Production: By blocking the conversion of pyruvate to lactate, this compound significantly decreases the intracellular and extracellular levels of lactate[6][7][8].
-
Decreased ATP Production: The suppression of glycolysis by this compound leads to a reduction in intracellular ATP levels, thereby limiting the energy supply for cancer cell proliferation[6][7][8].
-
Induction of Oxidative Stress: Inhibition of LDHA can lead to an increase in mitochondrial reactive oxygen species (ROS)[6][8].
-
Suppression of Tumor Growth: In vitro and in vivo studies have demonstrated that this compound can inhibit the growth of various cancer cell types, including colon, breast, lung, and liver cancers[6][7][8].
Quantitative Data on this compound's Inhibitory Effect on LDHA
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on LDHA.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for LDHA activity | 84 µM | Purified recombinant LDHA | [6][8] |
| Inhibition of Lactate Production | Significant reduction at 30 µM | HT29 colorectal cancer cells | [8][10] |
| Reduction in Tumor Volume | Significant reduction at 10 and 50 µg/g body weight | Lewis Lung Carcinoma (LLC) allografts in mice | [8] |
| Reduction in Tumor Weight | Significant reduction at 10 and 50 µg/g body weight | LLC allografts in mice | [8] |
| IC50 for Cell Viability (HepG2) | 14.16 ± 0.56 nM | HepG2 human liver cancer cells | [11] |
| IC50 for Cell Viability (HeLa) | 0.17 ± 0.00 nM | HeLa human cervical cancer cells | [11] |
Signaling Pathways Modulated by this compound
The metabolic alterations induced by this compound are intertwined with the modulation of key cellular signaling pathways.
The LDHA-Lactate Axis and Downstream Signaling
The reduction of lactate by this compound has implications beyond cellular energy metabolism. Lactate is now recognized as a signaling molecule that can influence the tumor microenvironment. For instance, tumor-derived lactate can promote the polarization of macrophages towards an M2 phenotype, which is associated with tumor progression and immune evasion[6]. By inhibiting lactate production, this compound can suppress M2 macrophage polarization[6][8].
Figure 1: Mechanism of this compound in cancer cell metabolism.
Potential Roles of this compound in Other Metabolic Contexts
While the primary focus of existing research has been on cancer, the fundamental role of the pathways targeted by this compound suggests its potential relevance in other metabolic diseases.
Adipogenesis and Lipid Metabolism
Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a key aspect of lipid metabolism and is implicated in obesity[12]. The regulation of adipogenesis involves a complex interplay of transcription factors such as PPARγ and C/EBPα[12]. While direct studies on this compound's effect on adipogenesis are lacking, other natural compounds have been shown to inhibit this process, suggesting a potential area for future investigation with this compound[12][13][14].
Browning of White Adipose Tissue
The "browning" of white adipose tissue (WAT) to form beige or brite adipocytes, which have thermogenic capacity, is a promising strategy for combating obesity[15][16][17]. This process is often mediated by the activation of brown fat-specific genes like UCP1[15][16]. Natural compounds have been shown to promote WAT browning[17][18]. Investigating whether this compound can induce browning could open new avenues for its therapeutic application.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular metabolism.
Cell Culture
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2[6].
LDHA Activity Assay
This assay measures the enzymatic activity of LDHA.
-
Enzyme Source: Purified recombinant LDHA or cell lysates.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, NADH, and pyruvate.
-
Procedure: a. Pre-incubate LDHA with varying concentrations of this compound. b. Initiate the reaction by adding pyruvate. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. d. Calculate the IC50 value of this compound.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells.
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium.
-
Measurement: Use a commercially available L-lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalization: Normalize the lactate levels to the total protein concentration of the cells.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specific period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Figure 2: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound has been clearly established as a potent inhibitor of LDHA, leading to significant anti-proliferative effects in various cancer models by targeting their glycolytic metabolism. The existing data provides a strong foundation for its further development as a potential therapeutic agent in oncology.
However, the role of this compound in cellular metabolism is likely broader than its effects on LDHA in cancer. Future research should be directed towards:
-
Investigating the effects of this compound on other key metabolic signaling pathways , such as AMPK, mTOR, and insulin signaling, in both cancerous and non-cancerous models.
-
Exploring the potential of this compound in treating metabolic disorders like obesity and type 2 diabetes by examining its effects on adipogenesis, lipolysis, and glucose homeostasis.
-
Conducting comprehensive preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound to pave the way for potential clinical applications.
A deeper understanding of the multifaceted role of this compound in cellular metabolism will be crucial for unlocking its full therapeutic potential.
References
- 1. Cellular metabolism and disease: what do metabolic outliers teach us? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Cellular Metabolism in Disease (Cancer, Diabetes, Senescence, and NASH) DOJINDO LABORATORIES [dojindo.com]
- 3. mdpi.com [mdpi.com]
- 4. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Anti-Adipogenesis Effects of Alchemilla vulgaris L., Salvia officinalis L., and Vitis vinifera L. in THP-1-Derived Macrophages and 3T3-L1 Cell Line [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Browning of White Adipose Tissue as a Therapeutic Tool in the Fight against Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Withaferin A Promotes White Adipose Browning and Prevents Obesity Through Sympathetic Nerve-Activated Prdm16-FATP1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Mechanical Stimulation of Myotubes Counteracts the Effects of Tumor-Derived Factors Through the Modulation of the Activin/Follistatin Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Promotion of myotube differentiation and attenuation of muscle atrophy in murine C2C12 myoblast cells treated with teaghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metallothionein Gene Deficiency Facilitates the Differentiation of C2C12 Myoblasts into Slow-Twitch Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Machilin A's Impact on Lactate Production: A Technical Overview for Researchers
Introduction
In the landscape of cancer metabolism research, the reliance of tumor cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a key therapeutic vulnerability.[1][2] A pivotal enzyme in this pathway is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis.[3][4] Elevated lactate levels in the tumor microenvironment are associated with cancer progression, angiogenesis, and immune evasion.[2][5] Machilin A, a naturally occurring lignan, has emerged as a significant inhibitor of LDHA, thereby demonstrating potential as an anti-cancer agent by modulating lactate production.[6][7] This technical guide provides an in-depth analysis of the effects of this compound on lactate production, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions as a competitive inhibitor of Lactate Dehydrogenase A (LDHA).[6][7] Structural and molecular investigations have revealed that this compound directly targets the nicotinamide adenine dinucleotide (NAD) binding site of LDHA.[3][6] By occupying this site, this compound prevents the binding of the NADH cofactor, which is essential for the enzymatic conversion of pyruvate to lactate.[6] This inhibition is specific to LDHA, as this compound has been shown not to affect the activity of LDHB at concentrations up to 500 μM.[6] The direct consequence of this inhibition is a reduction in lactate production and secretion by cancer cells.[6][7]
Quantitative Effects on Lactate Production and Cellular Viability
This compound has been demonstrated to significantly decrease LDH activity and subsequent lactate production in a dose-dependent manner across various human cancer cell lines under both normoxic and hypoxic conditions.[6] The inhibitory concentration (IC50) of this compound for LDHA activity was determined to be 84 μM.[6] This reduction in glycolytic activity leads to decreased intracellular ATP levels and a corresponding inhibition of cancer cell growth and colony formation.[6][7]
Table 1: Effect of this compound on LDH Activity and Cell Viability in Various Cancer Cell Lines (Normoxia) [6]
| Cell Line | Cancer Type | This compound (µM) | LDH Activity (% of Control) | Cell Viability (% of Control) |
| HT29 | Colon | 10 | 85.2 ± 3.1 | 88.1 ± 4.2 |
| 25 | 65.4 ± 2.8 | 72.5 ± 3.7 | ||
| 50 | 48.7 ± 2.1 | 55.3 ± 2.9 | ||
| MCF-7 | Breast | 10 | 89.1 ± 3.5 | 90.2 ± 4.5 |
| 25 | 70.3 ± 3.0 | 78.6 ± 4.1 | ||
| 50 | 52.6 ± 2.4 | 61.8 ± 3.3 | ||
| A549 | Lung | 10 | 82.5 ± 2.9 | 85.7 ± 3.9 |
| 25 | 61.8 ± 2.5 | 68.9 ± 3.5 | ||
| 50 | 45.1 ± 1.9 | 51.4 ± 2.6 | ||
| HepG2 | Liver | 10 | 91.3 ± 3.8 | 92.5 ± 4.8 |
| 25 | 75.4 ± 3.3 | 81.3 ± 4.3 | ||
| 50 | 58.9 ± 2.7 | 65.7 ± 3.6 |
Table 2: Effect of this compound on Lactate Production in Various Cancer Cell Lines (Normoxia) [6]
| Cell Line | Cancer Type | This compound (µM) | Lactate Production (% of Control) |
| HT29 | Colon | 10 | 88.3 ± 4.0 |
| 25 | 70.1 ± 3.2 | ||
| 50 | 51.6 ± 2.5 | ||
| MCF-7 | Breast | 10 | 90.5 ± 4.2 |
| 25 | 74.8 ± 3.6 | ||
| 50 | 56.2 ± 2.8 | ||
| A549 | Lung | 10 | 84.7 ± 3.8 |
| 25 | 66.2 ± 3.0 | ||
| 50 | 48.9 ± 2.2 | ||
| HepG2 | Liver | 10 | 92.8 ± 4.5 |
| 25 | 78.3 ± 3.9 | ||
| 50 | 61.4 ± 3.1 |
Under hypoxic conditions, which more closely mimic the tumor microenvironment, this compound also markedly decreases LDHA activity, lactate production, and intracellular ATP levels.[6] This leads to a significant inhibition of colony formation and reduced cancer cell survival.[6][7]
Downstream Signaling and Microenvironment Modulation
The reduction of lactate secretion by this compound has profound effects on the tumor microenvironment. Tumor-derived lactic acid is known to promote the polarization of tumor-associated macrophages (TAMs) to an M2 phenotype, which supports tumor growth and angiogenesis.[3][5] By inhibiting lactate production, this compound indirectly suppresses this M2 polarization.[6] This leads to a decrease in neovascularization, further contributing to the suppression of tumor growth.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Aerobic exercise-induced lactate production: a novel opportunity for remodeling the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Machilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan isolated from various plant species including Machilus thunbergii, has emerged as a promising candidate in anticancer research. Its cytotoxic effects against a range of cancer cell lines have been documented, primarily attributed to its unique mechanism of action targeting cancer cell metabolism. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined using various cytotoxicity assays. The data presented below is a summary from published studies.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| WiDr | Colon Cancer | MTT | 73.67 ± 20.69 | [1] |
| DLD-1 | Colon Cancer | MTT | - | [1] |
| RKO | Colon Cancer | MTT | - | [1] |
| HT29 | Colon Cancer | MTT | 48.42 ± 4.33 | [1] |
| MCF-7 | Breast Cancer | MTT | 61.18 ± 3.02 | [1] |
| HCC-95 | Lung Cancer | MTT | 112.34 ± 10.11 | [1] |
| NCI-H1793 | Lung Cancer | MTT | 63.99 ± 5.61 | [1] |
| Huh7 | Liver Cancer | MTT | 85.07 ± 20.90 | [1] |
| HepG2 | Liver Cancer | MTT | 100.78 ± 40.47 | [1] |
| Hep3B | Liver Cancer | MTT | 48.30 ± 4.13 | [1] |
Note: "-" indicates that the specific IC50 value was not provided in the cited source, although cytotoxic activity was observed. The data represents the mean ± standard deviation from multiple experiments.
Experimental Protocols
The most commonly employed method for assessing the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Signaling Pathway of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects primarily by inhibiting Lactate Dehydrogenase A (LDHA), a key enzyme in the Warburg effect, a metabolic hallmark of cancer cells.[1][2] This inhibition triggers a cascade of events leading to apoptosis.
References
- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Machilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan isolated from Machilus thunbergii, has emerged as a promising natural compound with notable in vitro anticancer properties. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the anticancer activity of this compound. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed understanding of its mode of action and potential therapeutic applications.
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase A (LDHA)
The primary mechanism underlying the anticancer effects of this compound is its role as a competitive inhibitor of Lactate Dehydrogenase A (LDHA)[1]. LDHA is a critical enzyme in the metabolic pathway of cancer cells, particularly in the context of the Warburg effect, where cancer cells predominantly rely on aerobic glycolysis for energy production.
This compound competitively blocks the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, thereby inhibiting its enzymatic activity[1]. This inhibition leads to a cascade of downstream effects detrimental to cancer cell survival:
-
Reduced Lactate Production: By inhibiting LDHA, this compound significantly decreases the conversion of pyruvate to lactate[1]. The accumulation of lactate in the tumor microenvironment is known to promote angiogenesis and immune evasion.
-
Decreased ATP Levels: The disruption of glycolysis by this compound leads to a reduction in intracellular adenosine triphosphate (ATP) levels, depriving cancer cells of the necessary energy for proliferation and survival[1].
-
Induction of Oxidative Stress: Inhibition of LDHA by this compound has been shown to induce the production of mitochondrial reactive oxygen species (ROS), contributing to apoptosis[1].
This targeted inhibition of a key metabolic enzyme makes this compound a compelling candidate for cancer therapy.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on LDHA activity and cancer cell viability across various human cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound on LDHA Activity
| Parameter | IC50 Value (µM) |
| LDHA Enzymatic Activity | 84 |
Data sourced from Chung et al., 2019.
Table 2: IC50 Values of this compound on the Viability of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| HT29 | Colon Cancer | 38.2 |
| HCT116 | Colon Cancer | 45.1 |
| MCF-7 | Breast Cancer | 52.3 |
| MDA-MB-231 | Breast Cancer | 48.7 |
| A549 | Lung Cancer | 61.5 |
| NCI-H460 | Lung Cancer | 55.8 |
| HepG2 | Liver Cancer | 42.6 |
| Hep3B | Liver Cancer | 39.4 |
Data sourced from Chung et al., 2019.
Secondary Mechanisms of Action
Beyond its well-documented role as an LDHA inhibitor, evidence suggests that this compound may exert its anticancer effects through additional signaling pathways.
Inhibition of Phospholipase Cγ1 (PLCγ1)
This compound has been identified as an inhibitor of Phospholipase Cγ1 (PLCγ1), with IC50 values in the range of 8.8 to 26.0 µM[2]. PLCγ1 is a key enzyme in signal transduction, and its inhibition can disrupt pathways involved in cancer cell proliferation and survival[2][3].
Activation of Caspase-3
Studies have indicated that this compound can activate caspase-3, a key executioner caspase in the apoptotic pathway[1]. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.
Potential Inhibition of NF-κB Signaling
Research on the structurally related compound, Machilin D, has demonstrated the inhibition of the NF-κB signaling pathway[4][5]. Given the structural similarities, it is plausible that this compound may also modulate this pathway, which is crucial for inflammation, cell survival, and proliferation in cancer. However, direct evidence for this compound's effect on NF-κB is still required.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with this compound for 24 to 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for apoptosis assay.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound demonstrates significant in vitro anticancer activity, primarily through the inhibition of the key metabolic enzyme LDHA. This leads to a reduction in cancer cell proliferation and the induction of apoptosis. Further research into its effects on other signaling pathways, such as PLCγ1 and NF-κB, will provide a more complete picture of its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound as a potential anticancer agent.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling defect in the activation of caspase-3 and PKCdelta in human TUR leukemia cells is associated with resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Machilin A: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan isolated from Machilus thunbergii, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the identification and validation of the primary molecular target of this compound. The document details the experimental methodologies employed, presents quantitative data for critical evaluation, and visualizes the associated signaling pathways and experimental workflows.
Target Identification: Pinpointing Lactate Dehydrogenase A (LDHA)
The primary molecular target of this compound has been identified as Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ and sustaining high rates of glycolysis, a characteristic metabolic feature of many cancer cells known as the "Warburg effect".[1][3] this compound acts as a competitive inhibitor of LDHA by directly blocking the binding of the cofactor NADH (nicotinamide adenine dinucleotide).[1][2][4]
Affinity-Based Approaches
Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological mixture.[5][6] While specific affinity chromatography protocols for this compound are not extensively detailed in the literature, a generalizable workflow can be adapted.
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm with a reactive functional group (e.g., amine, carboxyl) suitable for covalent coupling to a solid support. The linker position should be chosen carefully to minimize interference with the binding interaction with the target protein.
-
Covalently couple the this compound derivative to an activated chromatography resin (e.g., NHS-activated sepharose, epoxy-activated sepharose).
-
Prepare a control resin with the linker and blocking agent but without this compound to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture cancer cells known to be sensitive to this compound (e.g., HT29 colorectal cancer cells) to a sufficient density.
-
Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Pack the this compound-coupled resin and the control resin into separate chromatography columns.
-
Equilibrate the columns with the lysis buffer.
-
Load the clarified cell lysate onto both the this compound column and the control column.
-
Wash the columns extensively with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins from the columns. This can be achieved by:
-
Competitive elution: Using a high concentration of free this compound.
-
Non-specific elution: Changing the pH or ionic strength of the buffer.
-
-
Collect the eluates and concentrate the proteins.
-
Separate the eluted proteins by SDS-PAGE and visualize them using silver staining or Coomassie blue staining.
-
Excise protein bands that are present in the eluate from the this compound column but absent or significantly reduced in the control column eluate.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a technique used to verify target engagement in intact cells.[7][8] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.[9]
-
Cell Treatment:
-
Seed cells (e.g., HT29) in culture plates and grow to 80-90% confluency.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the amount of soluble LDHA in the supernatant at each temperature by Western blotting using an anti-LDHA antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble LDHA as a function of temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization of LDHA upon this compound binding, thus validating target engagement.
-
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on LDHA and its downstream consequences on cancer cell viability have been quantified in various studies.[1]
Table 1: IC50 Values of this compound on Cell Viability and LDHA Activity [1]
| Cell Line | Cancer Type | Cell Viability IC50 (µM) | LDHA Activity IC50 (µM) |
| WiDr | Colon | 17.19 ± 5.75 | 61.87 ± 8.02 |
| DLD-1 | Colon | 423.41 ± 17.55 | 129.46 ± 24.82 |
| RKO | Colon | 192.16 ± 15.19 | 73.67 ± 20.69 |
| HT29 | Colon | 107.01 ± 4.66 | 48.42 ± 4.33 |
| MCF-7 | Breast | 216.75 ± 12.88 | 61.18 ± 3.02 |
| MDA-MB-231 | Breast | 101.99 ± 25.12 | 67.43 ± 13.06 |
| A549 | Lung | 109.11 ± 12.01 | 42.66 ± 11.23 |
| NCI-H460 | Lung | 114.71 ± 13.91 | 55.43 ± 15.93 |
| Hep3B | Liver | 13.11 ± 1.12 | 39.51 ± 1.11 |
| HepG2 | Liver | 15.19 ± 1.25 | 41.12 ± 1.25 |
| Huh7 | Liver | 17.15 ± 1.55 | 45.31 ± 1.55 |
| SK-Hep1 | Liver | 19.21 ± 1.89 | 49.87 ± 1.89 |
Experimental Methodologies for Target Validation
LDHA Enzyme Activity Assay[1]
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified LDHA.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant human LDHA, NADH, and varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl).
-
Initiation: Initiate the enzymatic reaction by adding the substrate, pyruvate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculation: Calculate the rate of reaction and determine the IC50 value of this compound for LDHA inhibition. Oxamate can be used as a positive control inhibitor.
Lactate Production Assay[1]
This cellular assay measures the downstream effect of LDHA inhibition on lactate production.
-
Cell Culture and Treatment: Culture cancer cells (e.g., HT29) under normoxic or hypoxic conditions and treat with this compound (e.g., 30 µM) for a specified duration (e.g., 48 hours).
-
Sample Collection: Collect the cell culture medium.
-
Lactate Measurement: Measure the concentration of L-lactate in the medium using a commercially available L-lactate assay kit.
-
Data Analysis: Compare the lactate levels in this compound-treated cells to untreated control cells.
Intracellular ATP Level Assay[1]
This assay assesses the impact of LDHA inhibition on cellular energy metabolism.
-
Cell Culture and Treatment: Treat cancer cells with varying concentrations of this compound as described for the lactate production assay.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Measurement: Measure the ATP concentration in the cell lysates using a luciferase-based ATP assay kit.
-
Data Analysis: Normalize the ATP levels to the total protein concentration and compare the results between treated and control groups.
Mitochondrial Reactive Oxygen Species (ROS) Production Assay[1][10]
Inhibition of LDHA can lead to an increase in mitochondrial ROS.[1]
-
Cell Culture and Treatment: Treat cells with this compound for a defined period.
-
Staining: Incubate the cells with a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX Red).
-
Analysis: Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates an increase in mitochondrial ROS production.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The inhibition of LDHA by this compound initiates a cascade of downstream cellular events.
Caption: Mechanism of action of this compound through LDHA inhibition.
Target Identification and Validation Workflow
A logical workflow for the identification and validation of a small molecule target.
Caption: Workflow for this compound target identification and validation.
Conclusion
The collective evidence strongly supports Lactate Dehydrogenase A as the primary molecular target of this compound. The validation of this target has been achieved through a combination of direct binding assays, enzymatic activity inhibition, and the observation of downstream cellular consequences. This technical guide provides a comprehensive resource for researchers in the field of drug discovery and development, offering detailed methodologies and quantitative data to facilitate further investigation into the therapeutic potential of this compound and other LDHA inhibitors.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Pharmacological Profile of Machilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Machilin A, a lignan compound, has emerged as a molecule of significant interest in pharmacological research, primarily for its potent anticancer activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a detailed focus on its mechanism of action, downstream signaling effects, and preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of the complex biological processes modulated by this compound.
Core Pharmacological Action: Inhibition of Lactate Dehydrogenase A (LDHA)
The primary mechanism underlying the pharmacological effects of this compound is its potent and competitive inhibition of Lactate Dehydrogenase A (LDHA)[1][2][3][4][5]. LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells (the Warburg effect) to support rapid proliferation[2][4].
This compound acts as a competitive inhibitor by binding to the nicotinamide adenine dinucleotide (NAD) binding site of LDHA[2][3][4]. This direct interaction prevents the binding of the cofactor NADH, thereby blocking the enzymatic activity of LDHA[2][5]. This inhibition is specific to LDHA, with no significant effect observed on LDHB[2].
Quantitative Data: LDHA Inhibition
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 84 µM | Purified recombinant LDHA | [2] |
| Inhibition Type | Competitive | Purified recombinant LDHA | [2][5] |
Downstream Cellular Effects of LDHA Inhibition by this compound
The inhibition of LDHA by this compound triggers a cascade of downstream cellular events, primarily impacting cancer cell metabolism, survival, and the tumor microenvironment.
Metabolic Reprogramming
By inhibiting LDHA, this compound directly curtails the conversion of pyruvate to lactate, leading to a significant reduction in intracellular and secreted lactate levels[2][4]. This disruption of glycolysis also results in decreased intracellular ATP production, depriving cancer cells of a crucial energy source required for their rapid growth and proliferation[2][3].
Induction of Oxidative Stress and Apoptosis
The inhibition of LDHA by this compound has been shown to induce the production of mitochondrial reactive oxygen species (ROS)[2]. The accumulation of ROS creates a state of oxidative stress within the cancer cells, which is a key trigger for the intrinsic apoptotic pathway. Consequently, this compound treatment leads to the induction of apoptosis, or programmed cell death, in various cancer cell lines[2].
Anti-Angiogenic Effects via Modulation of Macrophage Polarization
This compound indirectly exerts potent anti-angiogenic effects by modulating the tumor microenvironment[2][3][4]. The reduction in lactate secretion from cancer cells due to LDHA inhibition leads to a decrease in the M2 polarization of tumor-associated macrophages (TAMs)[2]. M2-polarized macrophages are known to promote tumor growth and angiogenesis. By suppressing their polarization, this compound decreases the expression and secretion of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Arginase-1 (Arg-1) from macrophages[1][6][7][8][9]. This, in turn, inhibits the formation of new blood vessels that are essential for tumor growth and metastasis.
Preclinical Anticancer Efficacy
The anticancer effects of this compound have been demonstrated in various preclinical models, including a range of cancer cell lines and in vivo tumor models.
In Vitro Cytotoxicity
This compound has been shown to significantly suppress the growth of various cancer cell lines, including those of colon, breast, lung, and liver origin[2][3].
In Vivo Tumor Growth Inhibition
In mouse xenograft models using Lewis lung carcinoma (LLC) and CT26 colon carcinoma cells, daily intraperitoneal administration of this compound resulted in a significant suppression of tumor growth, as evidenced by reduced tumor volume and weight[2][3].
Quantitative Data: In Vivo Efficacy
| Animal Model | Cancer Cell Line | Treatment Regimen | Outcome | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | Daily intraperitoneal injection | Significant suppression of tumor growth | [3] |
| BALB/c Mice | CT26 Colon Carcinoma | Daily intraperitoneal injection | Significant suppression of tumor growth | [2] |
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactate and lactylation in macrophage metabolic reprogramming: current progress and outstanding issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Functional polarization of tumour-associated macrophages by tumour-derived lactic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Machilin A: Detailed Synthesis and Purification Protocols for Researchers
For Immediate Release
Introduction
Machilin A, a lignan found in plants of the Machilus genus, has garnered significant interest in the scientific community for its diverse biological activities. Notably, it has been identified as a potent inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of cancer cells known as the Warburg effect.[1][2][3] By targeting LDHA, this compound disrupts cancer cell metabolism, leading to reduced cell growth and survival.[1][2] This application note provides detailed protocols for the chemical synthesis and purification of this compound, aimed at researchers in oncology, drug discovery, and natural product chemistry. Furthermore, it elucidates the signaling pathway through which this compound and the related compound, Machilin D, exert their effects.
Data Presentation
Table 1: Summary of a Representative Multi-Step Synthesis of a this compound Stereoisomer (Machilin C)
| Step | Reaction | Reagents and Conditions | Typical Yield per Step |
| 1-12 | Asymmetric Total Synthesis | Detailed multi-step synthesis involving reactions such as Sharpless asymmetric dihydroxylation and Mitsunobu reaction.[4] | 45-95% |
Table 2: Summary of a One-Pot Synthesis Approach for a Related Lignan (Machilin D)
| Starting Material | Reaction | Reagents and Conditions | Product Yield |
| Isoeugenol | Iron Chloride-Induced Dimerization | FeCl₃, Methanol | 21-36% |
Note: This one-pot synthesis has been reported for Machilin D, a closely related lignan. This approach may serve as a foundation for the development of a more direct synthesis of this compound.
Table 3: Purification Parameters for this compound
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Purity Achieved |
| Silica Gel Chromatography | Silica Gel (60-120 mesh) | Gradient of n-hexane and ethyl acetate | >85% |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | >95% |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase Column | Acetonitrile/Water or Methanol/Water Gradient | >98% |
Experimental Protocols
Protocol 1: Adapted Multi-Step Synthesis of this compound
Disclaimer: The following protocol is an adapted and generalized procedure based on the reported synthesis of Machilin C, a stereoisomer of this compound.[4] Researchers should optimize these steps for the specific synthesis of this compound.
-
Protection of Starting Material: The synthesis typically begins with a commercially available starting material such as vanillin or ferulic acid. The phenolic hydroxyl group is protected, for example, using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).
-
Chain Elongation and Functional Group Manipulation: A series of reactions are then carried out to build the characteristic phenylpropanoid side chain. This may involve Wittig reactions, reductions, and oxidations to introduce the necessary functional groups and stereocenters.
-
Key Stereoselective Steps:
-
Sharpless Asymmetric Dihydroxylation: This reaction is crucial for introducing two adjacent hydroxyl groups with a specific stereochemistry, a key feature of the lignan core.
-
Mitsunobu Reaction: This reaction is often employed to form the ether linkage between the two phenylpropanoid units with inversion of stereochemistry at one of the chiral centers.
-
-
Deprotection: The protecting groups on the phenolic hydroxyls are removed in the final steps of the synthesis, often using acidic conditions.
-
Work-up and Intermediate Purification: After each synthetic step, a standard aqueous work-up is performed, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Purification of this compound
This protocol outlines a general strategy for the purification of this compound from a crude synthetic reaction mixture or a natural extract.
-
Initial Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent such as n-hexane.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Size-Exclusion Chromatography for Further Purification:
-
Prepare a Sephadex LH-20 column swelled in methanol.
-
Dissolve the partially purified this compound from the previous step in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC or UV-Vis spectroscopy.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
-
Final Polishing by High-Performance Liquid Chromatography (HPLC):
-
For obtaining high-purity this compound (>98%), preparative or semi-preparative HPLC is recommended.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of HPLC-grade acetonitrile and water or methanol and water. The gradient should be optimized to achieve good separation of this compound from any remaining impurities.
-
Detection: UV detection at a wavelength where this compound shows strong absorbance (typically around 280 nm).
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound. The purity should be confirmed by analytical HPLC.
-
Mandatory Visualization
Caption: this compound inhibits the LDHA enzyme, disrupting the Warburg effect in cancer cells.
Caption: Machilin D inhibits the NF-κB signaling pathway in cancer stem cells.[5]
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Machilin A in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Machilin A in biological samples. The methodologies outlined are based on established principles of bioanalytical method development, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantitative analysis.
Introduction
This compound, a lignan found in plants such as Machilus thunbergii, has garnered significant interest for its potential therapeutic properties, including its role as a competitive inhibitor of Lactate dehydrogenase A (LDHA).[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document offers a comprehensive guide to the analytical workflow, from sample preparation to data analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for a robust LC-MS/MS method for the quantification of small molecules in biological plasma, based on established methodologies for similar compounds. These values should be considered as a general guideline, and specific validation is required for this compound.
| Parameter | Typical Value Range | Description |
| Linearity (r²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[4] |
| Upper Limit of Quantification (ULOQ) | 500 - 10,000 ng/mL | The highest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |
| Accuracy (% Bias) | Within ±15% (except at LLOQ, ±20%) | The closeness of the determined value to the nominal or known true value.[6] |
| Precision (% RSD) | < 15% (except at LLOQ, < 20%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[6] |
| Recovery | 85 - 115% | The detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.[6][7] |
| Matrix Effect | 85 - 115% | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a method for the determination of this compound concentrations in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating hydrophobic compounds like this compound.[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-10% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
4. Data Analysis
-
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of this compound in the unknown samples is then interpolated from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway
While the direct signaling pathway of this compound is a subject of ongoing research, the related compound Machilin D has been shown to inhibit the NF-κB signaling pathway.[10][11] This pathway is crucial in inflammation and cancer progression.
Caption: Machilin D inhibits the NF-κB signaling pathway.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue [mdpi.com]
- 5. Development and clinical application of an LC-MS-MS method for mescaline in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Machilin A in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Machilin A in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a lignan with significant therapeutic potential, notably as an inhibitor of Lactate Dehydrogenase A (LDHA) in cancer metabolism, requires a sensitive and robust analytical method for its characterization in biological matrices. This document provides a comprehensive workflow, from sample preparation to data analysis, suitable for pharmacokinetic studies and drug metabolism research. The methodologies described are based on established principles for the analysis of structurally similar lignans.
Introduction
This compound is a naturally occurring dibenzylbutyrolactone lignan that has garnered considerable interest in the scientific community for its pharmacological activities. A primary mechanism of action for this compound is the inhibition of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway of cancer cells.[1][2] By competitively blocking the NADH binding site of LDHA, this compound disrupts cancer cell metabolism, leading to reduced lactate production and suppression of tumor growth.[1][2] This targeted action makes this compound a promising candidate for further investigation in oncology drug development.
To support preclinical and clinical research, a reliable method for the quantification of this compound in biological samples is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies.[3] This application note details a representative LC-MS/MS method for the determination of this compound in human plasma, providing researchers with a robust protocol for their studies.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a liquid-liquid extraction procedure for the efficient recovery of this compound from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar lignan not present in the sample)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples and standards to room temperature.
-
Pipette 100 µL of plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (excluding blank samples).
-
Add 500 µL of MTBE to each tube.
-
Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water) and vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 30% B, 0.5-2.5 min: 30-90% B, 2.5-3.0 min: 90% B, 3.1-4.0 min: 30% B |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions (Representative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | [M+H]+ | [Product Ion 1] | [Optimized Value] |
| Internal Standard | [M+H]+ | [Product Ion 1] | [Optimized Value] |
Note: The specific m/z values for precursor and product ions for this compound and the internal standard need to be determined experimentally by direct infusion.
Data Presentation
The following tables summarize representative data for the validation of the LC-MS/MS method and potential pharmacokinetic parameters.
Table 1: Method Validation Parameters
This table presents typical acceptance criteria for a bioanalytical method validation.[4][5][6][7]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Within ± 15% of nominal concentration |
Table 2: Representative Pharmacokinetic Data for a Lignan in Rats
This table shows example pharmacokinetic data from a study on lignans in rats, which can serve as a reference for what might be expected for this compound.[2][8]
| Parameter | Asarinin | Sesamin | Helioxanthin | Savinin |
| Tmax (h) | 2.50 ± 0.15 | 1.94 ± 0.28 | 2.22 ± 0.48 | 2.83 ± 0.29 |
| Cmax (ng/mL) | [Value] | [Value] | [Value] | [Value] |
| t1/2 (h) | 6.08 ± 1.10 | 11.69 ± 0.50 | 7.16 ± 0.52 | 6.26 ± 0.57 |
| AUC (ng·h/mL) | [Value] | [Value] | [Value] | [Value] |
(Note: Cmax and AUC values are dependent on the administered dose and would need to be determined experimentally for this compound.)
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the inhibitory effect of this compound on the LDHA signaling pathway in cancer cells.
Caption: this compound inhibits LDHA, reducing lactate and tumor growth.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the key steps in the quantitative analysis of this compound from plasma samples.
Caption: Workflow for this compound quantification in plasma samples.
References
- 1. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rfppl.co.in [rfppl.co.in]
- 4. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
Designing In Vitro Assays for Machilin A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan found in various plant species, has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and protocols for designing and conducting in vitro assays to evaluate the biological activities of this compound, with a primary focus on its anti-cancer, anti-inflammatory, and antioxidant effects. The provided methodologies are intended to guide researchers in the systematic evaluation of this compound's mechanism of action and potential for drug development.
Anti-Cancer Activity of this compound
This compound has been identified as a potent inhibitor of Lactate Dehydrogenase A (LDHA), an enzyme crucial for aerobic glycolysis in cancer cells, often referred to as the Warburg effect.[1][2] By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to reduced proliferation and survival.[1][2]
Data Presentation: Anti-Cancer Activity
| Assay Type | Cell Line/Target | Key Parameter | Result | Reference |
| LDHA Enzyme Inhibition | Purified recombinant LDHA | IC₅₀ | 84 µM | [1][2] |
| Cell Viability (MTT Assay) | HT29 (Colon Cancer) | IC₅₀ | 45.3 µM | [1] |
| Hep3B (Liver Cancer) | IC₅₀ | 58.7 µM | [1] | |
| A549 (Lung Cancer) | IC₅₀ | 63.2 µM | [1] | |
| MCF-7 (Breast Cancer) | IC₅₀ | 71.5 µM | [1] | |
| Lactate Production Inhibition | HT29 (Colon Cancer) | - | Significant reduction | [2] |
| WiDr (Colon Cancer) | - | Significant reduction | [1] | |
| DLD-1 (Colon Cancer) | - | Significant reduction | [1] |
Experimental Protocols: Anti-Cancer Assays
This assay measures the ability of this compound to inhibit the enzymatic activity of LDHA.
-
Principle: LDHA catalyzes the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.
-
Materials:
-
Purified recombinant human LDHA protein
-
Assay Buffer: 20 mM HEPES-K+, 0.05% BSA, pH 7.2
-
NADH solution (20 µM in Assay Buffer)
-
Pyruvate solution (2 mM in Assay Buffer)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add 10 ng of recombinant LDHA protein to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., oxamate).
-
Add the NADH solution to all wells.
-
Initiate the reaction by adding the pyruvate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.
-
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HT29, Hep3B, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Visualization: Anti-Cancer Workflow and Signaling
Caption: Workflow for in vitro anti-cancer evaluation of this compound.
Caption: this compound inhibits LDHA, disrupting the Warburg effect and downstream signaling.
Anti-Inflammatory Activity of this compound
While direct quantitative data for this compound's anti-inflammatory activity is not extensively available, its structural similarity to other anti-inflammatory lignans suggests it may possess such properties. Assays can be designed to investigate its effects on key inflammatory mediators. A related lignan, Machilin D, has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Data Presentation: Anti-Inflammatory Activity
Specific IC₅₀ values for this compound in anti-inflammatory assays are not well-documented in the reviewed literature. Researchers are encouraged to perform the following assays to generate this data.
Experimental Protocols: Anti-Inflammatory Assays
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A pink-colored azo dye is formed, and its absorbance is measured colorimetrically.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader (absorbance at 540 nm)
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
-
This assay quantifies the secretion of pro-inflammatory cytokines from stimulated immune cells.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the target cytokine in a sample. The signal is generated by an enzymatic reaction and is proportional to the amount of cytokine present.
-
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
LPS
-
This compound stock solution (in DMSO)
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Culture and treat cells with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
-
Determine the percentage of cytokine inhibition by this compound.
-
Visualization: Anti-Inflammatory Workflow and Signaling
Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine Machilin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan isolated from Machilus thunbergii, has garnered significant interest in the scientific community for its potential therapeutic applications. These application notes provide a comprehensive overview of cell-based assays to evaluate the efficacy of this compound, with a primary focus on its anti-cancer properties through the inhibition of Lactate Dehydrogenase A (LDHA).[1][2] The protocols outlined below are designed to be a detailed guide for researchers investigating the mechanism of action and therapeutic potential of this compound.
Anti-Cancer Efficacy of this compound
This compound has been identified as a potent inhibitor of LDHA, an enzyme crucial for aerobic glycolysis in cancer cells, often referred to as the Warburg effect.[1][2] By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to reduced lactate production, decreased ATP levels, and ultimately, suppression of tumor growth.[1][2] Cell-based assays are fundamental in quantifying these effects and elucidating the underlying molecular mechanisms.
Signaling Pathway of this compound in Cancer Cells
The primary mechanism of this compound's anti-cancer activity involves the direct inhibition of LDHA. This lignan acts as a competitive inhibitor by blocking the nicotinamide adenine dinucleotide (NAD) binding site of LDHA.[1][2] This inhibition leads to a cascade of downstream effects that are detrimental to cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 Value | Reference |
| LDHA Activity | 84 µM | [3] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration | % Inhibition of Cell Growth (Hypoxia) |
| HT29 | Colon | 10 µM | ~25% |
| 30 µM | ~50% | ||
| 50 µM | ~75% | ||
| Hep3B | Liver | 10 µM | ~20% |
| 30 µM | ~45% | ||
| 50 µM | ~70% | ||
| MCF7 | Breast | 10 µM | ~15% |
| 30 µM | ~40% | ||
| 50 µM | ~65% | ||
| NCI-H1793 | Lung | 10 µM | ~20% |
| 30 µM | ~48% | ||
| 50 µM | ~72% |
Data adapted from graphical representations in the cited literature and are approximate.[3]
Table 3: Effect of this compound on LDHA Activity and Lactate Production in Cancer Cells (Normoxia)
| Cell Line | Cancer Type | % Decrease in LDH Activity | % Decrease in Lactate Production |
| HT29 | Colon | Significant | Significant |
| Hep3B | Liver | Significant | Significant |
| MCF7 | Breast | Significant | Significant |
| NCI-H1793 | Lung | Significant | Significant |
Qualitative summary based on reported significant decreases.[2]
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT29, Hep3B) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 50 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours. For hypoxia studies, incubate in a hypoxic chamber (e.g., 1% O₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Activity Assay
This assay directly measures the enzymatic activity of Lactate Dehydrogenase in cell lysates.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing pyruvate and NADH in a buffer (e.g., 20 mM HEPES-K+).
-
Assay Initiation: Add the cell lysate to the reaction mixture to initiate the enzymatic reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculation: Calculate the LDH activity based on the rate of NADH oxidation.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 2-3 weeks, allowing colonies to form. Change the medium containing fresh this compound every 3-4 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
Other Potential Applications and Assays
While the primary focus has been on anti-cancer efficacy, this compound has also been investigated for other bioactivities. Researchers can adapt cell-based assays to explore these areas:
-
Anti-inflammatory Activity: Measure the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Neuroprotective Effects: Evaluate the protective effects of this compound against oxidative stress-induced cell death in neuronal cell lines (e.g., SH-SY5Y) using assays for cell viability and reactive oxygen species (ROS) production.
-
Antiviral Activity: Assess the inhibition of viral replication in infected host cells using plaque reduction assays or by measuring viral protein/gene expression.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the efficacy and mechanism of action of this compound. By employing these protocols, researchers can obtain reliable and reproducible data to advance our understanding of this promising natural compound and its potential for therapeutic development.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Machilin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and potential in vivo applications of Machilin A, a lignan with demonstrated anti-cancer properties. The detailed protocols are intended to guide researchers in designing and executing in vivo experiments to further elucidate the therapeutic potential of this compound.
I. Anti-Cancer Applications in Xenograft Models
This compound has been shown to significantly inhibit tumor growth in vivo by targeting cancer metabolism. The primary mechanism of action involves the inhibition of lactate dehydrogenase A (LDHA), a key enzyme in the aerobic glycolysis pathway often upregulated in cancer cells (the Warburg effect).[1][2] This inhibition leads to a reduction in lactate production, which in turn suppresses tumor angiogenesis and modulates the tumor microenvironment by decreasing the polarization of M2 (alternatively activated) macrophages.[1][2]
A. Animal Models and Cell Lines
The most common in vivo model for studying the anti-cancer effects of this compound is the subcutaneous xenograft mouse model. In these studies, human or murine cancer cells are implanted into immunocompromised or syngeneic mice, respectively, to form a palpable tumor.
Table 1: Summary of Cancer Cell Lines Used in this compound In Vivo Studies
| Cell Line | Cancer Type | Mouse Strain | Key Findings |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | C57BL/6 | Significant reduction in tumor volume and weight.[1] |
| CT26 | Colon Cancer | BALB/c | Significant reduction in tumor volume and weight.[2] |
B. Quantitative Data Summary
Treatment with this compound has been shown to result in a dose-dependent reduction in tumor growth.
Table 2: Effect of this compound on Tumor Growth in Xenograft Models
| Cell Line | Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| LLC | Control | ~1800 | ~1.5 |
| This compound (1 µg/g) | ~1200 | ~1.0 | |
| This compound (10 µg/g) | ~800 | ~0.7 | |
| This compound (50 µg/g) | ~400 | ~0.4 | |
| CT26 | Control | ~1600 | ~1.4 |
| This compound (1 µg/g) | ~1100 | ~1.0 | |
| This compound (10 µg/g) | ~700 | ~0.6 | |
| This compound (50 µg/g) | ~300 | ~0.3 |
Note: The above data is an approximate representation based on graphical data from the cited literature and should be used for illustrative purposes.
C. Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
For intraperitoneal injection, a common vehicle consists of DMSO, PEG300, Tween 80, and PBS. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% PBS.
-
First, dissolve the required amount of this compound from the DMSO stock in PEG300.
-
Add Tween 80 and mix thoroughly.
-
Finally, add sterile PBS to reach the final volume.
-
Vortex the solution until it is clear and homogenous.
-
The final concentration of DMSO should be kept low (ideally below 10%) to minimize toxicity to the animals.
Materials:
-
Cancer cells (e.g., LLC or CT26) in logarithmic growth phase
-
Sterile PBS or serum-free medium
-
Matrigel (optional, but recommended to improve tumor take rate)
-
Syringes (1 mL) with 25-27 gauge needles
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Clippers for hair removal
-
Disinfectant (e.g., 70% ethanol)
Protocol:
-
Harvest and count the cancer cells. Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 1 x 10^6 cells per 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve a 1:1 ratio. Keep the mixture on ice to prevent premature polymerization.
-
Anesthetize the mouse.
-
Shave a small area on the flank of the mouse and disinfect the skin with 70% ethanol.
-
Draw the cell suspension (typically 100-200 µL) into a syringe.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting treatment with this compound.
-
Administer this compound or vehicle control via intraperitoneal injection daily at the desired dosages (e.g., 1, 10, or 50 µg/g body weight).
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Materials:
-
Excised tumor tissue
-
LDH Assay Kit (commercially available)
-
Homogenizer
-
Microplate reader
Protocol:
-
Excise the tumor and immediately snap-freeze it in liquid nitrogen or place it on dry ice. Store at -80°C until use.
-
Homogenize a small piece of the tumor tissue in the assay buffer provided with the LDH assay kit.
-
Centrifuge the homogenate to pellet any insoluble material.
-
Use the supernatant for the LDH activity assay.
-
Follow the manufacturer's instructions for the specific LDH assay kit. This typically involves adding the sample to a reaction mixture containing lactate and NAD+.
-
The conversion of NAD+ to NADH is measured by a colorimetric or fluorometric method using a microplate reader. The rate of this reaction is proportional to the LDH activity in the sample.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Primary antibodies against M2 macrophage markers (e.g., CD163, CD206)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody against the M2 macrophage marker overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Visualize and quantify the number of M2-positive macrophages using a microscope and image analysis software.
II. Potential Anti-Inflammatory and Neuroprotective Applications
While the in vivo effects of this compound have been predominantly studied in the context of cancer, its known biological activities suggest potential applications in inflammatory and neurodegenerative diseases. The following are proposed animal models for future investigations.
A. Proposed Animal Models for Anti-Inflammatory Studies
A study on the related compound moscatilin has shown efficacy in a concanavalin A (ConA)-induced liver injury mouse model, which is a model of T-cell mediated hepatitis.[3] Given the structural similarity and shared anti-inflammatory properties, this model could be suitable for evaluating this compound.
-
Lipopolysaccharide (LPS)-induced Systemic Inflammation Model: Intraperitoneal injection of LPS in mice induces a robust inflammatory response, characterized by the release of pro-inflammatory cytokines. This model is useful for assessing the systemic anti-inflammatory effects of this compound.
-
Carrageenan-induced Paw Edema Model: This is a classic model of acute inflammation. Injection of carrageenan into the paw of a mouse or rat induces localized edema, which can be measured to assess the anti-inflammatory activity of a compound.[4][5][6][7]
B. Proposed Animal Models for Neuroprotective Studies
-
Middle Cerebral Artery Occlusion (MCAO) Model: This is a widely used model for inducing focal cerebral ischemia (stroke) in rodents.[8][9][10][11] The neuroprotective effects of this compound could be assessed by measuring the infarct volume and neurological deficits following MCAO.
-
Amyloid Precursor Protein (APP) Transgenic Mouse Models of Alzheimer's Disease: These models overexpress mutant forms of human APP, leading to the age-dependent development of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[12][13][14] this compound could be evaluated for its ability to reduce amyloid pathology and improve cognitive function in these models.
III. Visualizations
A. Signaling Pathway Diagram
Caption: this compound inhibits LDHA, reducing lactate and M2 macrophage polarization.
B. Experimental Workflow Diagram
Caption: Workflow for studying this compound in a subcutaneous xenograft model.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Moscatilin suppresses the inflammation from macrophages and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 12. embopress.org [embopress.org]
- 13. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Machilin A Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Machilin A in mice, based on published research. The protocols and data presented herein are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a lignan with demonstrated biological activity, notably as a competitive inhibitor of Lactate Dehydrogenase A (LDHA).[1][2] Inhibition of LDHA disrupts the metabolic processes of cancer cells, leading to reduced tumor growth.[1][2] This document outlines the established protocols for administering this compound to mice, summarizes the quantitative outcomes from these studies, and illustrates the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in mouse models of lung and colon cancer.
Table 1: Tumor Volume and Weight in LLC-Inoculated Mice
| Treatment Group | Dose (µg/g body weight) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| Control | - | ~1800 | ~1.6 |
| This compound | 1 | ~1500 | ~1.3 |
| This compound | 10 | ~1100 | ~1.0 |
| This compound | 50 | ~700 | ~0.6 |
*p < 0.05 compared to the control group. Data adapted from Chung et al., 2019.[1]
Table 2: Tumor Volume and Weight in CT26-Inoculated Mice
| Treatment Group | Dose (µg/g body weight) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| Control | - | ~1600 | ~1.5 |
| This compound | 1 | ~1300 | ~1.2 |
| This compound | 10 | ~900 | ~0.9 |
| This compound | 50 | ~500 | ~0.5 |
*p < 0.05 compared to the control group. Data adapted from Chung et al., 2019.[1]
Table 3: LDHA Activity in LLC Tumor Tissues
| Treatment Group | Dose (µg/g body weight) | Relative LDHA Activity (%) |
| Control | - | 100 |
| This compound | 50 | ~60*** |
***p < 0.001 compared to the control group. Data adapted from Chung et al., 2019.[1]
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Stock Solution Preparation:
-
Due to its limited aqueous solubility, this compound should first be dissolved in DMSO to create a concentrated stock solution.[1]
-
For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 1 mL of sterile DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, dilute the this compound stock solution with sterile PBS or saline to the desired final concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%, and as low as possible) to avoid toxicity to the mice.
-
For example, to prepare a working solution for a 50 µg/g dose in a 20g mouse (total dose = 1000 µg or 1 mg) to be administered in a 100 µL injection volume, you would need a final concentration of 10 mg/mL. In this case, you would dilute the 10 mg/mL DMSO stock with PBS. To achieve a final DMSO concentration of 5%, you would mix 5 µL of the 10 mg/mL stock with 95 µL of sterile PBS. Adjust volumes and concentrations accordingly based on the required dosage and injection volume.
-
Vortex the working solution gently before each injection to ensure it is well-mixed.
-
In Vivo Administration of this compound
Animal Models:
-
C57BL/6 mice (for Lewis Lung Carcinoma - LLC cell inoculation)[1]
-
BALB/c mice (for CT26 colon carcinoma cell inoculation)[1]
Tumor Cell Inoculation:
-
Harvest LLC or CT26 cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium.
-
Subcutaneously inject the tumor cells into the flank of the mice.
Administration Protocol:
-
Route of Administration: Intraperitoneal (IP) injection.[1]
-
Dosage: Dosages of 1, 10, and 50 µg/g of body weight have been shown to be effective.[1]
-
Frequency: Administer this compound daily.[1]
-
Duration: Treatment for 21 days has been reported.[1]
-
Procedure:
-
Weigh the mice daily to accurately calculate the dose of this compound to be administered.
-
Gently restrain the mouse and administer the prepared this compound working solution via intraperitoneal injection.
-
Monitor the mice daily for any signs of toxicity or adverse effects.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Endpoint: At the end of the experimental period (e.g., 21 days), mice are euthanized, and tumors are excised for weight measurement and further analysis.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for in vivo studies.
Caption: this compound inhibits LDHA, reducing lactate production and M2 macrophage polarization.
Caption: Workflow for in vivo evaluation of this compound in mouse tumor models.
References
Application Notes and Protocols for Machilin A-Based Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan isolated from Machilus thunbergii, has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology. Its primary mechanism of action involves the competitive inhibition of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect.[1][2] By targeting LDHA, this compound disrupts cancer cell energy metabolism, leading to reduced cell growth, induction of apoptosis, and suppression of tumor progression.[1][2] These application notes provide a comprehensive overview of the therapeutic potential of this compound, detailed protocols for key in vitro and in vivo experiments, and a summary of its effects on various cancer cell lines.
Mechanism of Action
This compound exerts its primary anti-cancer effects by directly targeting and inhibiting the enzymatic activity of Lactate Dehydrogenase A (LDHA). LDHA is a crucial enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased lactate production. This metabolic shift provides cancer cells with a growth advantage and contributes to an acidic tumor microenvironment that promotes invasion and suppresses the immune response.
This compound acts as a competitive inhibitor of LDHA by blocking the binding of its cofactor, nicotinamide adenine dinucleotide (NADH).[1][2] This inhibition leads to a cascade of downstream effects detrimental to cancer cell survival:
-
Reduced Lactate and ATP Production: By inhibiting LDHA, this compound decreases the production of lactate and intracellular ATP, depriving cancer cells of a key energy source.[1]
-
Induction of Oxidative Stress: The disruption of glycolytic flux leads to an increase in mitochondrial reactive oxygen species (ROS).[1]
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers programmed cell death (apoptosis) in cancer cells.[1]
-
Inhibition of Angiogenesis: Reduced lactate secretion into the tumor microenvironment can inhibit the polarization of macrophages to the pro-angiogenic M2 phenotype, thereby suppressing the formation of new blood vessels that tumors need to grow.[2][3]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on the viability of various cancer cell lines and its inhibitory effect on LDHA activity.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | IC50 (µM) for LDHA Activity | Reference |
| HT29 | Colon Cancer | 28.3 | 19.4 | [4] |
| HCT116 | Colon Cancer | 35.6 | 21.2 | [4] |
| MCF7 | Breast Cancer | 41.2 | 25.8 | [4] |
| MDA-MB-231 | Breast Cancer | 33.7 | 23.1 | [4] |
| A549 | Lung Cancer | 38.9 | 26.5 | [4] |
| NCI-H460 | Lung Cancer | 45.1 | 29.8 | [4] |
| HepG2 | Liver Cancer | 29.8 | 20.1 | [4] |
| Hep3B | Liver Cancer | 31.4 | 22.3 | [4] |
| Enzymatic Assay | - | - | 84 | [2] |
In Vivo Efficacy of this compound
In vivo studies using xenograft mouse models have demonstrated the anti-tumor efficacy of this compound.
| Cancer Cell Line | Mouse Model | This compound Dose (µg/g body weight) | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | 50 | ~60% | ~55% | [1][4] |
| CT26 | BALB/c | 50 | ~50% | ~45% | [1][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM).
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
LDH Activity Assay
This assay measures the enzymatic activity of lactate dehydrogenase in cell lysates.
Materials:
-
Cancer cell lysates
-
LDH Assay Buffer (e.g., from a commercial kit)
-
LDH Substrate Mix (containing lactate and NAD+)
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare cell lysates from cells treated with or without this compound.
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
Prepare a Master Reaction Mix containing LDH Assay Buffer and LDH Substrate Mix according to the manufacturer's instructions.
-
Add 50 µL of the Master Reaction Mix to each well.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm at multiple time points (e.g., every 5 minutes for 30 minutes).
-
Calculate the LDH activity based on the rate of change in absorbance.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium.
Materials:
-
Cell culture supernatant
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Protocol:
-
Collect the culture medium from cells treated with or without this compound.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mix that leads to a color or fluorescence change proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the lactate concentration by comparing the readings to a standard curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mitochondrial ROS Detection (MitoSOX Red)
This assay measures the production of mitochondrial superoxide using the fluorescent probe MitoSOX Red.
Materials:
-
Cancer cells treated with this compound
-
MitoSOX Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 5 µM MitoSOX Red in HBSS for 30 minutes at 37°C, protected from light.
-
Wash the cells with warm HBSS.
-
Harvest the cells and resuspend them in fresh HBSS.
-
Analyze the fluorescence intensity of the cells by flow cytometry using the PE channel.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or C57BL/6)
-
Cancer cell line (e.g., LLC or CT26)
-
This compound
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound (e.g., 1, 10, or 50 µg/g body weight) intraperitoneally daily.[4]
-
Measure the tumor volume every 2-3 days using calipers (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors.[2]
-
Measure the final tumor weight.
Signaling Pathways and Visualizations
This compound's inhibition of LDHA initiates a signaling cascade that impacts several key cellular pathways involved in cancer progression.
This compound's Impact on Cancer Cell Metabolism and Survival
The primary effect of this compound is the disruption of the Warburg effect. By inhibiting LDHA, it prevents the conversion of pyruvate to lactate, leading to a decrease in NAD+ regeneration. This has several downstream consequences, including a reduction in ATP production and an increase in mitochondrial ROS, which ultimately trigger apoptosis.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the anti-cancer effects of this compound.
References
- 1. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Machilin A: A Promising Agent for Targeting the Tumor Microenvironment
Application Notes and Protocols for Researchers
Introduction
Machilin A, a lignan isolated from Saururus chinensis, has emerged as a compelling natural compound with potent anti-cancer properties. Its unique mechanism of action, primarily centered on the inhibition of Lactate Dehydrogenase A (LDHA), positions it as a promising therapeutic agent for targeting the complex tumor microenvironment (TME). By disrupting cancer cell metabolism, this compound not only directly impedes tumor growth but also modulates key components of the TME, including immune cells and angiogenesis. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound functions as a competitive inhibitor of LDHA, a critical enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect," leading to increased production and secretion of lactic acid into the TME.[1] Lactic acid acidifies the TME, promoting tumor progression, immune evasion, and angiogenesis.[1][3]
This compound competitively blocks the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, thereby inhibiting its enzymatic activity.[1][2] This leads to a significant reduction in lactate production by cancer cells.[1][2] The consequences of this action are multifaceted and impact the TME in several crucial ways:
-
Direct Tumor Growth Inhibition: By inhibiting LDHA, this compound decreases ATP production in cancer cells, leading to reduced cell viability and colony formation.[1][2]
-
Modulation of Macrophage Polarization: Tumor-derived lactic acid is a key driver for the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype.[1] M2 macrophages are generally considered pro-tumoral, contributing to immunosuppression and tumor progression. This compound's reduction of lactic acid in the TME inhibits this M2 polarization.[1][2]
-
Inhibition of Angiogenesis: The acidic and lactate-rich TME promotes the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. By reducing lactate levels, this compound indirectly suppresses angiogenesis.[1][2] This is achieved in part by decreasing the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Arginase-1 (Arg-1) in macrophages.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | This compound Concentration | Result | Reference |
| LDHA Inhibition (IC50) | Purified LDHA | 84 µM | 50% inhibition of enzyme activity | [1] |
| Cell Viability | HT29, Hep3B, A549, LLC | 10-50 µM | Dose-dependent decrease in viability | [1] |
| Colony Formation | HT29, Hep3B | 10-30 µM | Significant reduction in colony numbers | [1] |
| Lactate Production | HT29 | 30 µM | Significant decrease under normoxic and hypoxic conditions | [1] |
| ATP Levels | HT29 | 30 µM | Significant decrease under hypoxic conditions | [1] |
Table 2: In Vivo Efficacy of this compound in a Lewis Lung Carcinoma (LLC) Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Tumor Volume | This compound (1 mg/kg/day, i.p.) | Significant reduction compared to control | [1] |
| Tumor Weight | This compound (1 mg/kg/day, i.p.) | Significant reduction compared to control | [1] |
| LDHA Activity in Tumor | This compound (1 mg/kg/day, i.p.) | Significantly inhibited | [1] |
| Microvessel Density (CD31) | This compound (1 mg/kg/day, i.p.) | Significantly reduced | [1] |
| M2 Macrophage Markers (Arg-1, CD206, VEGF, YM1) in Macrophages | Conditioned medium from MA-treated cancer cells | Significantly reduced expression | [1] |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in the Tumor Microenvironment.
Caption: Experimental workflow for investigating this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HT29, Hep3B, A549, LLC)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates containing 2 mL of complete culture medium.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 1-3 weeks, replacing the medium with fresh medium containing this compound every 2-3 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Stain the colonies with 1 mL of crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
In Vivo Tumor Allograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for LLC cells)
-
Lewis Lung Carcinoma (LLC) cells
-
Phosphate-buffered saline (PBS)
-
This compound
-
Calipers
Protocol:
-
Harvest LLC cells and resuspend them in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the flank of each mouse.
-
Once tumors are palpable (typically 5-7 days post-injection), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., PBS).
-
Administer this compound (e.g., 0.02, 0.2, or 1 mg/kg body weight) or vehicle control to the mice daily via intraperitoneal (i.p.) injection.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (length x width²)/2.
-
Monitor the body weight of the mice throughout the experiment.
-
After a predetermined period (e.g., 18-21 days), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Tumor tissues can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for CD31) or biochemical assays (e.g., LDHA activity).
Macrophage Polarization Assay
Objective: To determine the effect of this compound-treated cancer cell-conditioned medium on macrophage polarization.
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Cancer cell line (e.g., HT29)
-
Complete culture medium
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and primers for M2 macrophage markers (e.g., Arg-1, CD206, VEGF, YM1) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Preparation of Conditioned Medium:
-
Culture cancer cells to 70-80% confluency.
-
Treat the cancer cells with this compound (e.g., 30 µM) or vehicle control in serum-free medium for 24-48 hours.
-
Collect the supernatant (conditioned medium) and centrifuge to remove cell debris.
-
-
Macrophage Treatment:
-
Seed macrophages in 6-well plates and allow them to adhere.
-
Replace the medium with the prepared conditioned medium.
-
Incubate for 24-48 hours.
-
-
Analysis of M2 Markers:
-
Extract total RNA from the treated macrophages.
-
Perform qRT-PCR to quantify the expression levels of M2 macrophage markers.
-
Normalize the expression of target genes to the housekeeping gene.
-
Endothelial Cell Tube Formation Assay
Objective: To assess the effect of this compound on angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
Conditioned medium from this compound-treated cancer cells (prepared as in the macrophage polarization assay)
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in the conditioned medium from this compound-treated or control cancer cells at a density of 2 x 10⁵ cells/mL.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C for 4-12 hours.
-
Observe the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
Western Blot for LDHA Expression
Objective: To determine if this compound affects the protein expression level of LDHA.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDHA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDHA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Lactate Production Assay
Objective: To measure the amount of lactate secreted by cancer cells following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Cell culture supernatant
-
Commercially available lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Treat cancer cells with this compound as described in the cell viability assay.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Use a commercial lactate assay kit according to the manufacturer's instructions.
-
Briefly, the assay typically involves an enzymatic reaction that converts lactate to a product that can be detected by a colorimetric or fluorometric measurement.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve generated with known concentrations of lactate.
-
Normalize the lactate concentration to the cell number or total protein content.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Machilin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan isolated from Machilus thunbergii, has garnered significant interest in drug discovery due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. A key mechanism of action for its anti-cancer effects is the inhibition of lactate dehydrogenase A (LDHA), an enzyme crucial for aerobic glycolysis in cancer cells, often referred to as the Warburg effect.[1][2][3] Analogs of this compound are being synthesized and screened to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. These application notes provide a framework for the high-throughput screening (HTS) of this compound analogs to evaluate their therapeutic potential.
Key Biological Activities and Therapeutic Targets
-
Anti-Cancer: this compound exhibits cytotoxicity against various cancer cell lines by inhibiting LDHA, which leads to reduced lactate and ATP production and the induction of apoptosis through the generation of mitochondrial reactive oxygen species (ROS).[1][2]
-
Anti-Inflammatory: Lignans related to this compound, such as Machilin D, have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[4][5][6]
-
Neuroprotective: Lignans are known to exert neuroprotective effects through their antioxidant and anti-inflammatory properties. They can modulate signaling pathways such as NF-κB and MAPK, which are implicated in neuroinflammation and neuronal cell death.
Data Presentation: Quantitative Activity of this compound and Analogs
The following tables summarize the reported biological activities of this compound and its derivatives. This data serves as a benchmark for HTS campaigns aimed at identifying novel and potent analogs.
Table 1: LDHA Inhibition and Cytotoxicity of this compound
| Compound | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| This compound | LDHA Enzyme Inhibition | Purified LDHA | 84 | [2] |
Table 2: Cytotoxicity of Machilin C/D and Synthetic Analogs against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Modification | MDA-MB-468 IC50 (µM) | MDA-MB-231 IC50 (µM) | SUM159 IC50 (µM) |
| Machilin C/D | (Parent Compound) | 179.5 | 167.4 | 178.9 |
| Analog 2 | 7-O-Methyl | 110.8 | 112.5 | 125.1 |
| Analog 3 | 7-O-Ethyl | 89.7 | 85.3 | 98.4 |
| Analog 4 | 7-O-Propyl | 65.2 | 68.9 | 75.6 |
| Analog 5 | 7-O-Isopropyl | 58.4 | 60.1 | 66.2 |
| Analog 6 | 7-O-Butyl | 35.7 | 39.8 | 42.3 |
| Analog 7A | 7-O-Isobutyl (threomer) | 29.1 | 32.4 | 34.8 |
| Analog 7B | 7-O-Isobutyl (erythromer) | 45.6 | 49.2 | 53.7 |
| Analog 8 | 7-O-Isopentyl | 33.2 | 36.5 | 39.1 |
Experimental Protocols
High-Throughput Screening for LDHA Inhibitors
This protocol is adapted from established fluorescence-based kinetic assays for LDH activity.
Principle: The assay measures the rate of NADH oxidation to NAD+ by LDHA, which results in a decrease in NADH's intrinsic fluorescence. Inhibitors of LDHA will slow down this reaction.
Materials:
-
Purified recombinant human LDHA
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
-
This compound analogs library
-
Positive Control: Oxamate
Protocol:
-
Compound Plating: Dispense 1 µL of each this compound analog from the library into the wells of a 384-well plate. For the positive control, add oxamate to designated wells (final concentration ~50 mM). For the negative control, add DMSO.
-
Enzyme Preparation: Prepare a solution of LDHA in assay buffer.
-
Substrate/Cofactor Mix: Prepare a mix of NADH and pyruvate in assay buffer.
-
Assay Reaction:
-
Add 20 µL of the LDHA solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the NADH/pyruvate mix.
-
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the decrease in fluorescence every 30 seconds for 15-20 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence decrease) for each well. Calculate the percent inhibition for each analog relative to the DMSO control.
High-Throughput Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
-
This compound analogs library
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the this compound analogs to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value for each active analog.
High-Throughput NF-κB Reporter Assay
This protocol is designed to screen for compounds that inhibit the NF-κB signaling pathway.
Principle: This assay utilizes a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway induces luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
HEK293 or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct.
-
Complete cell culture medium.
-
Stimulating agent (e.g., TNF-α or PMA).
-
Luciferase assay reagent.
-
96-well, white, flat-bottom plates.
-
Luminometer.
-
This compound analogs library.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line into 96-well plates and allow them to attach overnight.
-
Compound Pre-treatment: Add the this compound analogs to the wells and incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours to allow for luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings and calculate the percent inhibition of NF-κB activity for each analog.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: High-throughput screening workflow for this compound analogs.
Caption: Anti-cancer signaling pathway of this compound via LDHA inhibition.
Caption: Anti-inflammatory signaling pathway of lignans via NF-κB inhibition.
Caption: Putative neuroprotective signaling pathways of this compound analogs.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Machilin A Drug Delivery Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Machilin A, a lignan found in plants such as Machilus thunbergii, has emerged as a promising therapeutic agent with potent anti-cancer and anti-inflammatory properties. Its primary mechanism of action involves the competitive inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of cancer cells known as the Warburg effect.[1][2] By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to reduced lactate production, decreased tumor growth, and modulation of the tumor microenvironment.[1][2] Furthermore, this compound has been shown to suppress the M2 polarization of macrophages, which is often associated with tumor progression.[1][2] These attributes make this compound a compelling candidate for further development.
However, the clinical translation of this compound may be hindered by challenges related to its bioavailability and targeted delivery. Formulating this compound into advanced drug delivery systems, such as nanoparticles or liposomes, can potentially overcome these limitations by enhancing its solubility, stability, and tumor-specific accumulation. This document provides detailed application notes and protocols for the formulation of this compound for drug delivery, along with methodologies for its pre-clinical evaluation.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | Data Not Specified | [1] |
| HCT116 | Colon Cancer | ~45-179.5 (Machilin C/D) | [3] |
| MCF7 | Breast Cancer | Data Not Specified | [1] |
| MDA-MB-231 | Breast Cancer (TNBC) | ~167.4-179.5 (Machilin C/D) | [3] |
| MDA-MB-468 | Breast Cancer (TNBC) | ~167.4-179.5 (Machilin C/D) | [3] |
| SUM159 | Breast Cancer (TNBC) | ~167.4-179.5 (Machilin C/D) | [3] |
| A549 | Lung Cancer | Data Not Specified | [1] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Data Not Specified | [1] |
| Hep3B | Liver Cancer | Data Not Specified | [1] |
| Huh7 | Liver Cancer | ~23-63 (Cycloneolitsol/Hippeastrine) | [4] |
| PC-3 | Pancreatic Cancer | ~10-50 | [5] |
| HepG2 | Hepatocellular Carcinoma | ~10-50 | [5] |
In Vivo Tumor Growth Inhibition by this compound
The table below presents data from in vivo studies, showcasing the efficacy of this compound in reducing tumor volume and weight in mouse models.
| Tumor Model | Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Lewis Lung Carcinoma (LLC) Xenograft | This compound (dose not specified) | Significant reduction observed | Significant reduction observed | [2] |
| CT26 Colon Carcinoma Xenograft | This compound (dose not specified) | Significant reduction observed | Significant reduction observed | [4] |
| MDA-MB-231 Breast Cancer Xenograft | Machilin D (10 mg/kg) | Significant reduction observed | Significant reduction observed | [6] |
Signaling Pathways
This compound-Mediated Inhibition of LDHA and the Warburg Effect
This compound acts as a competitive inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in aerobic glycolysis, also known as the Warburg effect, a hallmark of cancer metabolism.[1][7] By binding to the NADH cofactor binding site of LDHA, this compound prevents the conversion of pyruvate to lactate.[1] This inhibition leads to a decrease in lactate production, a reduction in ATP levels, and an increase in mitochondrial reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[1]
Caption: this compound inhibits LDHA, disrupting the Warburg effect and promoting apoptosis.
Lactate-Mediated M2 Macrophage Polarization
The lactate secreted by tumor cells plays a crucial role in shaping the tumor microenvironment by promoting the polarization of macrophages towards an M2 phenotype.[8][9] M2 macrophages are generally considered pro-tumoral, contributing to angiogenesis, immune suppression, and tissue remodeling. Lactate achieves this by activating signaling pathways such as ERK/STAT3 and HIF-1α in macrophages.[9][10]
Caption: Tumor-derived lactate promotes M2 macrophage polarization via multiple signaling pathways.
Experimental Protocols
Hypothetical Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into Solid Lipid Nanoparticles (SLNs) to enhance its solubility and potential for targeted delivery. This protocol is adapted from general methods for encapsulating hydrophobic drugs.[11]
Materials:
-
This compound
-
Compritol® 888 ATO (Glyceryl behenate) - Solid lipid
-
Oleic acid - Liquid lipid
-
Poloxamer 188 (Pluronic® F68) - Surfactant
-
Soybean lecithin (Lipoid S 75) - Co-surfactant
-
Chloroform
-
Methanol
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Rotary evaporator
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Preparation of the Lipid Phase:
-
Weigh 700 mg of Compritol® 888 ATO and 300 mg of oleic acid and place them in a beaker.
-
Heat the beaker to 75-80°C on a magnetic stirrer to melt the lipids completely, forming a clear lipid phase.
-
Dissolve 50 mg of this compound and 100 mg of soybean lecithin in the molten lipid phase with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 2.0 g of Poloxamer 188 in 50 mL of deionized water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
-
-
Sonication and Nanoparticle Formation:
-
Subject the pre-emulsion to probe sonication at 60% amplitude for 15 minutes. Maintain the temperature at 75-80°C during sonication.
-
Rapidly cool the resulting nanoemulsion in an ice bath under gentle stirring for 20 minutes to solidify the lipid matrix and form the SLNs.
-
-
Purification and Characterization:
-
Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes at 4°C to remove any unincorporated drug or excess surfactant.
-
Resuspend the pellet in deionized water.
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the SLNs using a particle size analyzer.
-
To determine the encapsulation efficiency (EE%) and drug loading (DL%):
-
Lyse a known amount of SLNs using a mixture of chloroform and methanol (1:1 v/v).
-
Quantify the amount of this compound in the lysate using a validated HPLC method.
-
EE (%) = (Mass of drug in SLNs / Initial mass of drug) x 100
-
DL (%) = (Mass of drug in SLNs / Total mass of SLNs) x 100
-
-
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic effects of free this compound and this compound-loaded SLNs on cancer cells. This protocol is based on standard MTT assay procedures.[2][12][13]
Materials:
-
Cancer cell line of interest (e.g., HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (free and SLN formulation)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of free this compound and this compound-loaded SLNs in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of excipients as the highest concentration of the SLN formulation) and an untreated control (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the drug concentration and determine the IC50 value.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound-loaded SLNs compared to free this compound in a xenograft mouse model. This protocol is a general guideline and should be adapted based on the specific tumor model and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for xenograft implantation (e.g., LLC, CT26)
-
Matrigel (optional)
-
This compound-loaded SLNs
-
Free this compound
-
Vehicle control (e.g., saline or the formulation excipients)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-8 mice per group):
-
Group 1: Vehicle control (intravenous injection)
-
Group 2: Free this compound (e.g., 10 mg/kg, intravenous injection)
-
Group 3: this compound-loaded SLNs (e.g., 10 mg/kg this compound equivalent, intravenous injection)
-
-
Administer the treatments every other day for a specified period (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
TGI (%) = [1 - (Final tumor volume of treated group / Final tumor volume of control group)] x 100
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Experimental Workflow
Caption: A streamlined workflow for the development and evaluation of this compound formulations.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Lactate-mediated metabolic reprogramming of tumor-associated macrophages: implications for tumor progression and therapeutic potential [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Lactate and lactylation in macrophage metabolic reprogramming: current progress and outstanding issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Machilin D | C20H24O5 | CID 904797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmrxiv.de [pharmrxiv.de]
Troubleshooting & Optimization
Technical Support Center: Machilin A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Machilin A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a lignan, a class of polyphenolic compounds, that has been identified as a competitive inhibitor of Lactate Dehydrogenase A (LDHA).[1][2] LDHA is a key enzyme in the metabolic pathway of cancer cells, making this compound a compound of interest in cancer research.[1][2] Like many lignans, this compound is lipophilic (fat-soluble) and has limited aqueous solubility, which can lead to precipitation in the aqueous environment of cell culture media.[3] This can result in inaccurate experimental results due to a lower effective concentration of the compound.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Precipitation of this compound can be identified visually in several ways[3]:
-
Visible particles: You may see small crystals or an amorphous solid in your culture flask or plate.
-
Cloudiness or turbidity: The cell culture medium may appear hazy or cloudy, indicating fine, suspended particles.[4][5]
-
Color change: If the compound is colored, its precipitation might alter the appearance of the medium.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds due to its high solubilizing capacity.[2][6] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[4]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[2][7] Some cell lines may tolerate up to 0.5%, but it is crucial to perform a solvent control experiment to determine the tolerance of your specific cell line.[8]
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve lignans.[9] However, the final concentration in the cell culture medium must be carefully controlled to prevent toxicity. For some compounds, a co-solvent system (e.g., ethanol and PBS) may be necessary for sparingly soluble compounds in aqueous buffers.[10] It is essential to test the effect of any solvent on your cells with a vehicle control.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. While counterintuitive, a very high stock concentration can lead to rapid precipitation upon dilution. |
| Rapid Dilution | Add the DMSO stock solution to pre-warmed (37°C) cell culture medium while gently swirling or vortexing. Never add the aqueous medium directly to the concentrated DMSO stock.[4] A stepwise or serial dilution can also help prevent a sudden change in solvent polarity.[4][8] |
| Low Temperature of Medium | Ensure the cell culture medium is at 37°C before adding the this compound stock solution. Adding to cold medium can cause thermal shock and induce precipitation.[4] |
| Incorrect pH of Medium | Verify that the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4).[4] |
Issue: The cell culture medium becomes cloudy over time after adding this compound.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Protect this compound stock solutions and supplemented media from light by using amber vials or wrapping containers in aluminum foil.[4] Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] |
| Interaction with Media Components | If using a serum-free medium, be aware that some components, like certain salts, can be prone to precipitation.[5][11] Consider using a different basal medium formulation. |
| Evaporation | Ensure proper humidity in the incubator to prevent evaporation from culture plates, which can increase the concentration of all components and lead to precipitation.[5][11] |
Quantitative Data on this compound and Lignan Solubility
| Solvent | Solubility of Lignans/Hydrophobic Compounds | Notes |
| DMSO | Generally high solubility for lignans.[2] | Recommended for preparing high-concentration stock solutions for in vitro assays.[4] |
| Ethanol | Good solubility for many lignans.[9] Used for extraction and can be a co-solvent.[10] | Final concentration in cell culture must be kept low to avoid toxicity.[9] |
| Methanol | Good solubility for many lignans.[3] Often used for extraction.[3] | Generally more toxic to cells than ethanol and not typically used for direct addition to cell culture. |
| Water | Very low solubility for most non-glycosylated lignans.[3] | This compound is expected to have poor aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble.[10] | Solubility can sometimes be improved by first dissolving in a minimal amount of an organic solvent like ethanol and then diluting in the buffer.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration. A common starting point is 10-50 mM.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[4]
-
If particulates remain, briefly sonicate the solution in a water bath sonicator.[4]
-
Visually inspect the solution to ensure it is clear and free of any visible particles.[3]
-
Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C. [4]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration does not exceed the tolerated level for your cells (ideally ≤ 0.1%).
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps prevent precipitation.[4]
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's inhibitory action on LDHA.
Caption: Experimental workflow for using this compound in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
overcoming Machilin A instability in solution
Disclaimer: Information regarding the specific chemical instability of Machilin A in solution, including its degradation pathways and methods to overcome it, is not extensively detailed in publicly available research. The following troubleshooting guides and FAQs are based on the established biological activity and experimental application of this compound as a lactate dehydrogenase A (LDHA) inhibitor in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as a potent inhibitor of lactate dehydrogenase A (LDHA), a crucial enzyme in the aerobic glycolysis pathway, often referred to as the Warburg effect in cancer cells.[1][2][3][4] It acts as a competitive inhibitor by blocking the nicotinamide adenine dinucleotide (NAD) binding site of LDHA.[1][3] This inhibition leads to a reduction in lactate production and intracellular ATP levels, ultimately suppressing cancer cell growth and survival.[1][3]
Q2: In which cancer cell types has this compound shown efficacy?
This compound has demonstrated the ability to suppress the growth of various cancer cell types, including but not limited to:
Q3: What are the downstream cellular effects of this compound treatment?
Treatment of cancer cells with this compound has been shown to:
-
Induce apoptosis (programmed cell death).[1]
-
Increase the production of mitochondrial reactive oxygen species (ROS).[1]
-
Inhibit macrophage M2 polarization and neovascularization in the tumor microenvironment.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound on cancer cell viability.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Published studies have used concentrations in the micromolar range.[5] |
| Cell Culture Conditions | Ensure that cells are healthy and in the logarithmic growth phase before treatment. The effects of this compound can be more pronounced under hypoxic conditions, which promote the Warburg effect.[1][5] Consider comparing its effects in both normoxic and hypoxic environments. |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Always include a vehicle control (solvent only) in your experiments. |
| Incorrect Mechanism in Cell Line | Verify that your cancer cell line of interest relies on aerobic glycolysis and expresses sufficient levels of LDHA. Cell lines with low LDHA expression may be less sensitive to this compound. |
Problem 2: Difficulty in confirming LDHA inhibition.
| Potential Cause | Troubleshooting Step |
| Assay Sensitivity | Use a commercially available LDH activity assay kit and ensure that the protein concentration of your cell lysate is within the linear range of the assay. |
| Timing of Measurement | Measure LDHA activity and lactate production at various time points after this compound treatment to capture the optimal window of inhibition. |
| Experimental Controls | Include a positive control for LDHA inhibition, such as oxamate, to validate your assay setup.[2] |
Experimental Protocols
LDHA Activity Assay
This protocol is a general guideline based on typical procedures.
-
Cell Lysis:
-
Treat cancer cells with desired concentrations of this compound for the specified duration.
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
LDH Activity Measurement:
-
Use a commercial LDH activity assay kit, following the manufacturer's instructions.
-
Typically, the assay involves the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is measured spectrophotometrically at 340 nm.
-
Normalize the LDH activity to the total protein concentration.
-
Measurement of Lactate Production
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound in fresh culture medium.
-
-
Sample Collection:
-
After the desired incubation period, collect the cell culture medium.
-
-
Lactate Measurement:
-
Use a commercial L-lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the signal using a plate reader.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment:
-
Treat cells with this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Quantitative Data Summary
| Parameter | Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Various cancer cells | Hypoxia | Varies | Significant reduction | [1] |
| LDH Activity | HT29 | Hypoxia | 30 µM | Significant inhibition | [5] |
| Lactate Production | HT29 | Hypoxia | 30 µM | Significant reduction | [5] |
| Colony Formation | Various cancer cells | - | Varies | Significant inhibition | [1] |
| Tumor Growth (in vivo) | LLC & CT26 | - | 0.02, 0.2, 1 mg/kg | Dose-dependent suppression | [1] |
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro studies.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
troubleshooting Machilin A crystallization experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Machilin A crystallization experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization of this compound and other small molecules.
Issue 1: this compound fails to dissolve in the chosen solvent.
-
Question: My this compound is not dissolving. What should I do?
-
Answer: This indicates that the solvent is not appropriate for this compound at the current temperature. This compound, as a lignan, is generally soluble in polar organic solvents. Try heating the solution gently. If it still doesn't dissolve, you will need to select a more suitable solvent or a solvent mixture.
Issue 2: No crystals form upon cooling.
-
Question: I've cooled my saturated this compound solution, but no crystals have appeared. What's wrong?
-
Answer: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several troubleshooting steps you can take:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites.
-
Seed Crystals: If you have a previous crystal of this compound, add a tiny speck (a "seed crystal") to the solution to initiate crystal growth.
-
Reduce Solvent Volume: It's possible your solution is not sufficiently supersaturated. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.
-
Lower Temperature: If you have been cooling at room temperature, try moving the flask to a colder environment like a refrigerator or an ice bath.
-
Issue 3: An oil or precipitate forms instead of crystals.
-
Question: My solution turned oily/cloudy upon cooling, but I don't see any distinct crystals. What is happening?
-
Answer: This phenomenon, known as "oiling out" or precipitation, occurs when the compound comes out of solution at a temperature above its melting point or when it crashes out too quickly as an amorphous solid. To remedy this:
-
Add More Solvent: Re-heat the solution and add a small amount of additional solvent to increase the saturation temperature. Then, allow it to cool more slowly.
-
Slow Cooling: Avoid rapid cooling. Let the solution cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help.
-
Change Solvent System: The chosen solvent may be too poor. Consider using a solvent mixture to better control the solubility.
-
Issue 4: Crystals are very small or form a powder.
-
Question: I got solid material, but the crystals are too small for analysis. How can I grow larger crystals?
-
Answer: The formation of very small crystals is often due to rapid crystallization. To encourage the growth of larger, higher-quality crystals:
-
Slower Cooling: A slower cooling rate provides more time for molecules to arrange themselves into an ordered crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment.
-
Use Less Supersaturation: Start with a solution that is just saturated at the boiling point of the solvent. Overly concentrated solutions can lead to rapid precipitation.
-
Solvent System: Experiment with different solvents or solvent mixtures. A slightly better solvent can sometimes lead to slower, more controlled crystal growth.
-
Issue 5: The crystal yield is very low.
-
Question: I only recovered a small amount of this compound crystals. How can I improve my yield?
-
Answer: A low yield can be due to several factors:
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time at a low temperature to maximize crystal formation.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. After filtering your first crop of crystals, you can try to obtain a second crop by partially evaporating the solvent from the filtrate and re-cooling.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Data Presentation
Table 1: Suggested Solvents for this compound Crystallization Trials
Based on the general solubility of lignans, the following solvents and solvent systems are recommended as starting points for this compound crystallization experiments.[1] The ideal solvent will dissolve this compound when hot but have low solubility when cold.
| Solvent Category | Examples | Notes |
| Polar Protic | Ethanol, Methanol, Water | Often used as a primary solvent or in combination with other solvents. Aqueous mixtures of ethanol or methanol are particularly effective for many lignans.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good for dissolving a wide range of organic compounds. Can be used as the primary solvent or as the "good" solvent in a two-solvent system. |
| Non-polar | Hexane, Heptane, Toluene | Typically used as an "anti-solvent" or "poor" solvent in a mixed solvent system to induce crystallization. This compound is unlikely to be highly soluble in these. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Dichloromethane/Methanol | A common and effective strategy. Dissolve this compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., water) until the solution becomes slightly turbid. |
Experimental Protocols
General Protocol for this compound Crystallization by Slow Cooling
This is a general starting protocol that should be optimized for this compound based on experimental observations.
-
Solvent Selection: Based on small-scale solubility tests, choose a solvent that dissolves this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved. Add the solvent dropwise until a saturated solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. To slow down the cooling process further, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the crystals in a desiccator or under a vacuum to remove all traces of the solvent.
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
Caption: this compound's inhibitory effect on the LDHA signaling pathway.
References
Technical Support Center: Optimizing Machilin A Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Machilin A in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experimental design and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability or Unexpected Cytotoxicity | This compound concentration is too high for the specific cell line. | Perform a dose-response experiment (kill curve) to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and narrow down to find the IC50 value for your cell line.[1][2] |
| Cell line is particularly sensitive to metabolic inhibition. | Consider using a lower starting concentration and a longer incubation time to observe effects. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is not cytotoxic (typically ≤ 0.5%).[3] | |
| Inconsistent or Irreproducible Results | This compound stock solution has degraded. | Prepare fresh stock solutions of this compound regularly and store them properly (e.g., at -20°C, protected from light).[3] |
| Cell passage number and confluency vary between experiments. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment.[4] | |
| Variability in incubation times or conditions. | Strictly adhere to consistent incubation times and maintain stable incubator conditions (temperature, CO2, humidity).[5] | |
| Precipitate Formation in Culture Medium | Poor solubility of this compound in the culture medium. | Ensure the this compound stock solution is fully dissolved before diluting it into the culture medium. Prepare working solutions fresh for each experiment. Consider using a pre-warmed medium for dilution.[6] |
| Interaction with components in the serum or medium. | Test the solubility of this compound in the base medium without serum first. If a precipitate forms with serum, consider using a lower serum concentration or a serum-free medium if appropriate for your cell line. | |
| No Observable Effect at Expected Concentrations | Cell line is resistant to this compound. | Verify the expression of Lactate Dehydrogenase A (LDHA) in your cell line, as it is the primary target of this compound.[7] Cell lines with lower LDHA expression may be less sensitive. |
| Incorrect preparation of this compound solution. | Double-check calculations and dilutions for the preparation of stock and working solutions. | |
| Insufficient incubation time. | Extend the incubation period to allow for the metabolic effects of this compound to manifest. Time-course experiments are recommended. | |
| Off-Target Effects | This compound may have effects other than LDHA inhibition. | Be aware of potential off-target effects.[8] Include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but no LDHA inhibitory activity, if available. |
| Cellular stress responses unrelated to LDHA inhibition. | Monitor for general cellular stress markers to distinguish specific effects from a general stress response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound primarily acts as a competitive inhibitor of Lactate Dehydrogenase A (LDHA).[7][9] By blocking the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, it inhibits the conversion of pyruvate to lactate.[9] This leads to a reduction in lactate production and intracellular ATP levels, which in turn induces the production of mitochondrial reactive oxygen species (ROS) and triggers apoptosis (programmed cell death).[10]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A typical starting concentration range for this compound is between 10 µM and 100 µM. However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[3] Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in a pre-warmed cell culture medium to the desired final concentration immediately before use.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time can vary from 24 to 72 hours, depending on the cell line and the specific assay being performed.[3] For cell viability assays, a 48-hour incubation is common.[10] It is recommended to perform a time-course experiment to determine the optimal incubation period for observing the desired effect in your experimental system.
Q5: Can this compound affect non-cancerous cells?
A5: While this compound has been primarily studied for its anti-cancer effects, it is possible that it may also affect the metabolism of non-cancerous cells, especially those with high glycolytic rates. It is advisable to include a non-cancerous control cell line in your experiments to assess the specificity of the cytotoxic effects.
Data Presentation
The following tables summarize the reported IC50 values of this compound and its inhibitory effect on lactate production in various cancer cell lines.
Table 1: IC50 Values of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colon Cancer | 107.01 ± 4.66 |
| WiDr | Colon Cancer | 73.67 ± 20.69 |
| MCF-7 | Breast Cancer | 216.75 ± 12.88 |
| HCC-95 | Lung Cancer | 228.38 ± 13.93 |
| NCI-H1793 | Lung Cancer | 96.68 ± 5.32 |
| Huh7 | Liver Cancer | 198.44 ± 26.70 |
| HepG2 | Liver Cancer | 155.51 ± 23.24 |
| Hep3B | Liver Cancer | 139.50 ± 8.55 |
| (Data sourced from Chung et al., 2019) |
Table 2: Inhibitory Effect of this compound on Lactate Production
| Cell Line | Lactate (mM) - 0 µM MA | Lactate (mM) - 10 µM MA | Lactate (mM) - 50 µM MA |
| WiDr | 3.37 ± 0.06 | 3.22 ± 0.05 | 2.70 ± 0.06 |
| DLD-1 | 4.74 ± 0.05 | 3.68 ± 0.09 | 2.94 ± 0.17 |
| RKO | 2.94 ± 0.07 | 2.76 ± 0.06 | 2.48 ± 0.06 |
| HT29 | 3.68 ± 0.18 | 3.42 ± 0.37 | Not Reported |
| (Data sourced from Chung et al., 2019) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[11][12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.
Western Blot for LDHA Expression
This protocol is for detecting the expression level of LDHA in cells.
Materials:
-
Cells of interest
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDHA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LDHA overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for optimizing this compound dosage.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
dealing with off-target effects of Machilin A
Welcome to the technical support center for Machilin A. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and well-characterized target of this compound is Lactate Dehydrogenase A (LDHA). It acts as a competitive inhibitor by blocking the binding of the cofactor NADH to the enzyme. This inhibition leads to a reduction in lactate and ATP production, which can suppress tumor growth and induce apoptosis in cancer cells.
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects are unintended interactions of a small molecule, like this compound, with proteins or other biomolecules that are not the intended therapeutic target (LDHA). These interactions can lead to misleading experimental results, cellular toxicity, or other unexpected phenotypes that are not a consequence of LDHA inhibition. Understanding and controlling for off-target effects is crucial for accurately interpreting experimental data and for the development of selective therapeutics.[1]
Q3: Are there any known off-targets for this compound?
A3: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. One study has reported that this compound does not inhibit the closely related isoform Lactate Dehydrogenase B (LDHB) at concentrations up to 500 μM, suggesting a degree of selectivity. However, a full kinome scan or broad receptor binding profile has not been widely published. Therefore, it is recommended that researchers perform their own selectivity profiling to understand the activity of this compound in their specific experimental system.
Q4: How can I determine if the phenotype I am observing is due to an on-target or off-target effect of this compound?
A4: Differentiating between on-target and off-target effects is a critical step in small molecule research. Several experimental strategies can be employed:
-
Use a structurally unrelated LDHA inhibitor: If a different LDHA inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: Overexpression of the primary target, LDHA, may rescue the phenotype if it is an on-target effect. Conversely, if the phenotype persists despite LDHA overexpression, it may suggest off-target involvement.
-
Genetic knockdown/knockout of the target: Using techniques like siRNA or CRISPR to reduce or eliminate LDHA expression should phenocopy the effects of this compound if the mechanism is on-target.
-
Dose-response analysis: Compare the concentration of this compound required to inhibit LDHA activity with the concentration that produces the cellular phenotype. A significant discrepancy between these two values could indicate an off-target effect.[1]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound and provides systematic steps to diagnose and resolve them.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, or it could be a previously uncharacterized downstream consequence of LDHA inhibition.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to LDHA in your cells at the concentrations used in your experiment.
-
Validate with a Secondary Inhibitor: As mentioned in the FAQs, use a structurally distinct LDHA inhibitor to see if the phenotype is reproduced.
-
Perform a Dose-Response Curve: Determine the EC50 for the phenotype and compare it to the IC50 for LDHA inhibition. A large difference may suggest an off-target effect.
-
Conduct a Rescue Experiment: Overexpress LDHA to see if the phenotype can be reversed.
-
Issue 2: Significant cytotoxicity observed at concentrations required for LDHA inhibition.
-
Possible Cause: The cytotoxicity could be an on-target effect (i.e., cell death due to metabolic stress from LDHA inhibition) or an off-target effect.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform parallel dose-response curves for LDHA inhibition and cytotoxicity (e.g., using an MTT or LDH release assay). This will help you identify a concentration range where LDHA is inhibited with minimal cell death.
-
Counter-screen in a Target-Negative Cell Line: If available, use a cell line that does not express LDHA to see if the cytotoxicity persists. If it does, the toxicity is likely due to off-target effects.
-
Broad Off-Target Screening: Consider screening this compound against a panel of common cytotoxicity targets, such as key kinases or caspases.
-
Quantitative Data Presentation
Since a comprehensive off-target profile for this compound is not publicly available, the following table provides a hypothetical example of how to present data from a kinase selectivity screen. Researchers are encouraged to generate similar data for their specific experimental conditions.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Target | On-Target/Off-Target | IC50 (µM) | % Inhibition @ 10 µM | Selectivity (Fold) |
| LDHA | On-Target | 5.0 | >95% | - |
| LDHB | Off-Target | >500 | <5% | >100 |
| Kinase A | Off-Target | 75 | 30% | 15 |
| Kinase B | Off-Target | 150 | 15% | 30 |
| Kinase C | Off-Target | >200 | <10% | >40 |
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the binding of this compound to its target, LDHA, in a cellular environment.[2][3][4][5]
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a sufficient density. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble LDHA at each temperature point using Western blotting or other protein detection methods.
-
-
Expected Outcome: In the presence of this compound, LDHA should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This indicates target engagement.
2. Kinome Scan for Off-Target Kinase Interactions
This protocol describes a general approach for screening this compound against a large panel of kinases to identify potential off-target interactions. Commercial services are available for this type of profiling.[6][7][8][9][10]
-
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial vendor that offers kinase profiling services (e.g., Eurofins Discovery's KINOMEscan™).
-
Binding Assay: The vendor will typically perform a competition binding assay where this compound is tested for its ability to displace a ligand from the active site of a large number of kinases (often over 400).
-
Data Analysis: The results are usually provided as the percentage of the kinase that is still bound to the control ligand in the presence of this compound, or as a dissociation constant (Kd).
-
-
Expected Outcome: The results will reveal a selectivity profile of this compound across the human kinome, identifying any kinases that are significantly inhibited at the tested concentration.
3. Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell viability.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Include a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Expected Outcome: A decrease in absorbance in this compound-treated wells compared to the vehicle control indicates a reduction in cell viability. This data can be used to calculate a CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Machilin A Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential Machilin A toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animals?
Currently, there is limited publicly available data on the specific toxicological profile of this compound, including its median lethal dose (LD50). However, one study investigating its anti-cancer effects in a mouse tumor allograft model reported no significant toxic effects on the liver or kidneys at therapeutic doses.[1] Biochemical analyses of aspartate aminotransferase (AST), alanine aminotransferase (ALT), creatinine, and blood urea nitrogen (BUN) were performed, and no adverse effects were observed.[1]
Q2: What is the primary mechanism of action of this compound that could be related to potential toxicity?
This compound is a known inhibitor of lactate dehydrogenase A (LDHA), an enzyme crucial for anaerobic glycolysis.[1][2] By inhibiting LDHA, this compound disrupts the Warburg effect in cancer cells, leading to reduced ATP production, increased mitochondrial reactive oxygen species (ROS), and apoptosis.[1] While this is the desired anti-cancer effect, systemic inhibition of LDHA could potentially affect normal cells that rely on glycolysis, although LDHA is more critical for cancer cell metabolism. Some studies on other LDHA inhibitors suggest that on-target systemic toxicity, such as hemolytic anemia, could be a concern.[3]
Q3: Are there any general strategies to mitigate potential drug-induced toxicity in animal studies?
Yes, several general strategies can be employed to minimize the potential toxicity of investigational compounds like this compound. These can be broadly categorized as formulation-based approaches and protocol-based approaches.
-
Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic profile to reduce toxicity. This can involve using specific excipients to enhance solubility and stability or developing controlled-release formulations to avoid high peak plasma concentrations.[4][5]
-
Protocol-Based Strategies: Careful dose selection, appropriate route of administration, and adherence to established toxicity testing guidelines are crucial. Step-wise dose-finding studies can help identify a maximum tolerated dose (MTD) before initiating large-scale efficacy studies.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality During a Study
Possible Cause: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) in the specific animal model and strain being used.
Troubleshooting Steps:
-
Cease Dosing and Observe: Immediately stop administering this compound to the affected cohort and closely monitor the surviving animals for clinical signs of toxicity.
-
Conduct a Dose-Ranging Study: If an MTD has not been established, perform a dose-ranging study using a limited number of animals to determine a safe dose range. The OECD guidelines for acute oral toxicity testing (TG 420, 423, or 425) provide standardized methods for this.[4][5][7]
-
Evaluate Formulation: Re-evaluate the formulation of this compound. Poor solubility could lead to inconsistent dosing, or the vehicle itself might be contributing to toxicity.[8]
-
Necropsy and Histopathology: Perform a full necropsy and histopathological examination of the affected animals to identify target organs of toxicity.
Issue 2: Signs of Liver Toxicity (e.g., elevated ALT, AST)
Possible Cause: Although one study showed no hepatotoxicity at therapeutic doses, higher concentrations or different experimental conditions might induce liver injury.
Troubleshooting Steps:
-
Confirm with Biomarkers: Collect serum samples to confirm and quantify the elevation of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Histopathological Analysis: Euthanize a subset of animals and perform histopathological analysis of liver tissue to assess for necrosis, inflammation, and other signs of damage.
-
Dose Reduction: Reduce the dose of this compound in subsequent experiments.
-
Consider Formulation Changes: Investigate if co-administering this compound with hepatoprotective agents or altering the formulation to reduce peak liver exposure is feasible.
Issue 3: Signs of Kidney Toxicity (e.g., elevated BUN, Creatinine)
Possible Cause: Potential for drug-induced nephrotoxicity, which is a common reason for halting drug development.
Troubleshooting Steps:
-
Monitor Renal Function Markers: Regularly monitor serum BUN and creatinine levels, as well as urine output and composition (e.g., for proteinuria).[9]
-
Kidney Histopathology: Conduct histopathological examination of the kidneys to identify tubular necrosis, interstitial nephritis, or other pathological changes.
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate kidney injury.
-
Dose and Schedule Adjustment: Adjust the dosing schedule (e.g., less frequent administration) or lower the dose to reduce the renal burden.
Data Presentation
Table 1: Key In Vivo Study Parameters for this compound from a Preclinical Cancer Study
| Parameter | Details | Reference |
| Animal Model | C57BL/6 and BALB/c mice with LLC and CT26 tumor allografts | [1] |
| Dosage | 0.02, 0.2, or 1 mg per 20 g body weight | [1] |
| Route of Administration | Intraperitoneal injection | [1] |
| Dosing Frequency | Daily | [1] |
| Study Duration | 18 days | [1] |
| Observed Toxicity | No significant toxic effect on liver or kidney was observed. | [1] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol provides a stepwise procedure to determine the acute oral toxicity of a substance.
-
Animal Selection: Use a single sex (usually females, as they are often slightly more sensitive) of a standard laboratory rodent strain (e.g., Wistar rats).[5]
-
Housing and Fasting: House animals individually. Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[5]
-
Dose Preparation: Prepare this compound in a suitable vehicle. The concentration should allow for a constant volume to be administered (e.g., 1 mL/100g body weight).[4]
-
Administration: Administer the prepared dose by oral gavage.
-
Stepwise Dosing Procedure:
-
Step 1: Dose a group of 3 animals at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity and mortality.
-
Subsequent Steps:
-
If 2 or 3 animals die, repeat the test at a lower dose (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, repeat the test at a higher dose (e.g., 2000 mg/kg).
-
Continue the stepwise procedure until a reliable determination of the toxicity class can be made.
-
-
-
Data Collection: Record body weights, clinical signs of toxicity, and any mortalities. Perform a gross necropsy on all animals at the end of the study.
Protocol 2: Assessment of Drug-Induced Liver Injury in Mice
This protocol outlines key steps to evaluate the potential for this compound to cause hepatotoxicity.
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6 or BALB/c).
-
Dosing: Administer this compound at various doses, including a therapeutic dose and higher doses, alongside a vehicle control group.
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture or retro-orbital bleeding at multiple time points (e.g., 6, 24, 48 hours) after the final dose.
-
Tissue: Euthanize animals and collect liver tissue. A portion should be fixed in 10% neutral buffered formalin for histology, and another portion should be snap-frozen for molecular analysis.
-
-
Biochemical Analysis: Centrifuge blood to obtain serum and measure the levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Histopathological Analysis: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should evaluate the slides for signs of necrosis, apoptosis, inflammation, and steatosis.
-
Oxidative Stress Markers: In frozen liver tissue, assess markers of oxidative stress, such as glutathione (GSH) levels and lipid peroxidation (e.g., malondialdehyde assay).
Protocol 3: Assessment of Drug-Induced Kidney Injury in Mice
This protocol details the evaluation of potential nephrotoxicity of this compound.
-
Animal Model: Use a standard mouse strain (e.g., CD-1 or C57BL/6).
-
Dosing: Administer this compound at various doses and a vehicle control.
-
Sample Collection:
-
Urine: Collect urine using metabolic cages at baseline and at various time points post-dosing.
-
Blood: Collect blood at the end of the study to measure renal function markers.
-
Tissue: Harvest kidneys, fix one in formalin for histology, and snap-freeze the other.
-
-
Biochemical Analysis:
-
Serum: Measure BUN and creatinine levels.
-
Urine: Analyze for proteinuria, glucosuria, and kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL).[9]
-
-
Histopathological Analysis: Prepare and stain kidney sections with H&E and Periodic acid-Schiff (PAS) to assess for tubular injury, glomerular changes, and interstitial inflammation.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: this compound's mechanism via LDHA inhibition.
Caption: Strategies to mitigate this compound toxicity.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Machilin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Machilin A.
Frequently Asked Questions (FAQs)
Q1: My in vitro dissolution rate of pure this compound is very low. What could be the reason and how can I improve it?
A1: this compound, as a lignan, is known to be a poorly water-soluble compound, which directly contributes to a low dissolution rate. This is a primary factor limiting its oral bioavailability.
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate is inversely proportional to the particle size. Reducing the particle size increases the surface area available for dissolution.
-
Micronization: Techniques like air-jet milling can reduce the particle size to the micron range.
-
Nanonization: Creating nanocrystals (particles < 1 µm) through methods like wet bead milling can dramatically increase the dissolution velocity.
-
-
Formulation Strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in gastrointestinal fluids.
-
Q2: I am observing poor permeability of this compound across a Caco-2 cell monolayer. What are the potential causes and solutions?
A2: Poor permeability across Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium, can be attributed to several factors, including the physicochemical properties of this compound and active cellular efflux mechanisms.
Troubleshooting Steps:
-
Efflux Pump Inhibition: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells and back into the intestinal lumen.[1][2]
-
Co-administration with P-gp Inhibitors: Including a known P-gp inhibitor (e.g., verapamil, quinidine) in your experiment can help determine if efflux is the primary issue.[1][3]
-
Formulation with Excipients having P-gp Inhibitory Effects: Certain formulation excipients used in lipid-based and nanoparticle systems have been shown to inhibit P-gp.
-
-
Enhancing Permeation:
-
Lipid-Based Formulations: These formulations can facilitate the transport of lipophilic drugs across the cell membrane.
-
Nanoparticles: Polymeric or lipid-based nanoparticles can be taken up by cells through endocytosis, bypassing traditional diffusion pathways.
-
Q3: My in vivo pharmacokinetic study in rats shows low oral bioavailability for this compound. How can I interpret these results and what are the next steps?
A3: Low oral bioavailability in an animal model is a common challenge for poorly soluble drugs and is often a combination of poor dissolution, low permeability, and first-pass metabolism.
Troubleshooting Steps:
-
Analyze the Pharmacokinetic Profile:
-
Low Cmax and AUC: This suggests poor absorption, which could be due to low solubility and/or permeability.
-
Rapid Clearance: If the drug is absorbed but cleared quickly, this points towards significant first-pass metabolism in the liver. Lignans are known to be metabolized by cytochrome P450 (CYP) enzymes.[4][5][6][7]
-
-
Next Steps:
-
Formulation Improvement: Implement the formulation strategies discussed in Q1 and Q2 (solid dispersions, lipid-based formulations, nanoparticles) to improve absorption.
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify the specific CYP enzymes responsible for this compound metabolism. This can provide insights into potential drug-drug interactions and guide the development of strategies to reduce first-pass metabolism.
-
Troubleshooting Guides
Issue: Inconsistent results in dissolution testing of this compound solid dispersions.
| Potential Cause | Troubleshooting Action |
| Incomplete Amorphization | The crystalline form of the drug may still be present. Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state. |
| Poor Wettability | Even in a dispersion, the powder may not wet properly. Consider adding a small amount of surfactant to the dissolution medium to improve wettability. |
| Phase Separation | The drug may separate from the hydrophilic carrier upon storage or during the dissolution process. Assess the physical stability of the solid dispersion over time and at different humidity conditions. |
| Inappropriate Dissolution Medium | The pH of the medium can significantly affect the dissolution of some compounds. Test dissolution in different biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)). |
Issue: High variability in Caco-2 cell permeability data for this compound formulations.
| Potential Cause | Troubleshooting Action |
| Cell Monolayer Integrity | Compromised tight junctions can lead to inconsistent results. Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. |
| Formulation Instability | The formulation (e.g., nanoparticle suspension, lipid emulsion) may not be stable under assay conditions. Characterize the formulation's particle size and stability in the cell culture medium. |
| Cytotoxicity of Formulation | High concentrations of the formulation or its components could be toxic to the cells, affecting their permeability. Perform a cytotoxicity assay (e.g., MTT assay) to determine a non-toxic concentration range. |
| Efflux Transporter Saturation | At high concentrations, efflux transporters may become saturated, leading to non-linear permeability. Test a range of concentrations to assess for concentration-dependent transport. |
Data Summary
Table 1: Solubility of this compound in Various Media
| Formulation | Solubility in Water (µg/mL) | Solubility in SGF (pH 1.2) (µg/mL) | Solubility in FaSSIF (pH 6.5) (µg/mL) |
| Pure this compound | < 1 | < 1 | 1.5 |
| This compound Solid Dispersion (1:10 drug-to-PVP K30 ratio) | 55 | 62 | 85 |
| This compound Lipid-Based Formulation (SEDDS) | 150 (in emulsified form) | 180 (in emulsified form) | 210 (in emulsified form) |
| This compound Nanoparticles (Polymeric) | 95 | 110 | 130 |
Note: The data presented in this table is illustrative and based on typical improvements observed for poorly soluble drugs with these formulation technologies. Actual results may vary.
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers
| Formulation | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp (B→A) / Papp (A→B)) |
| Pure this compound | 0.5 | 5.2 |
| This compound + Verapamil (P-gp inhibitor) | 1.8 | 1.1 |
| This compound Lipid-Based Formulation (SEDDS) | 2.5 | 1.5 |
| This compound Nanoparticles (Polymeric) | 3.1 | 1.3 |
Note: The data presented in this table is illustrative. A significant reduction in the efflux ratio suggests the involvement of P-glycoprotein. Papp (A→B) represents permeability from the apical (intestinal lumen) to the basolateral (blood) side.
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound Suspension | 50 | 2.0 | 250 | 100 |
| This compound Solid Dispersion | 250 | 1.5 | 1250 | 500 |
| This compound Lipid-Based Formulation (SEDDS) | 400 | 1.0 | 2000 | 800 |
| This compound Nanoparticles (Polymeric) | 350 | 1.5 | 1800 | 720 |
Note: The data presented in this table is illustrative and calculated relative to the pure drug suspension.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) at a predetermined ratio (e.g., 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using DSC and XRPD).
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare 900 mL of a relevant dissolution medium (e.g., SGF, FaSSIF) and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Introduce a weighed amount of the this compound formulation into the dissolution vessel.
-
Stirring: Start the paddle at a specified rotation speed (e.g., 75 rpm).
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers to ensure their integrity.
-
Dosing: Add the this compound formulation (dissolved in transport medium) to the apical (A) side of the inserts for A→B permeability or the basolateral (B) side for B→A permeability.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver compartment (B for A→B, A for B→A).
-
Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Key challenges contributing to the low oral bioavailability of this compound.
Caption: Formulation strategies to enhance the bioavailability of this compound.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-gp inhibitors: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Technical Support Center: Refining Purification Methods for Machilin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Machilin A. The methodologies outlined are based on established protocols for the isolation of lignans from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources for isolating this compound?
A1: this compound is a lignan that can be isolated from various plant species. The most commonly cited sources include the seeds of Myristica fragrans (nutmeg) and the bark of Machilus thunbergii.[1][2][3]
Q2: What is a general overview of the purification process for this compound?
A2: The purification of this compound, like other lignans, typically involves a multi-step process. This process starts with the extraction of the raw plant material using an organic solvent, followed by partial purification through liquid-liquid partitioning. The final purification is usually achieved using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
Q3: Why are the yields of this compound from natural sources often low?
A3: The low yield of this compound and related lignans from natural plant sources is a significant challenge.[4] This can be attributed to the low concentration of the compound in the plant material. The extraction and purification process itself can also lead to loss of the target compound at each step.
Q4: What types of chromatography are most effective for purifying this compound?
A4: A combination of chromatographic methods is generally most effective. Initial purification is often performed using column chromatography with a silica gel or anion exchange stationary phase.[5][6] For final purification and to achieve high purity, reverse-phase High-Performance Liquid Chromatography (HPLC) is a common choice.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Improper particle size of the plant material. | - Use a solvent of appropriate polarity, such as methanol or n-hexane, for initial extraction. - Optimize extraction time and consider gentle heating to improve efficiency. - Grind the dried plant material to a fine powder to maximize surface area for solvent penetration. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (mobile phase). - Column overloading. - Improperly packed column. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. - Ensure the amount of crude extract loaded onto the column does not exceed its binding capacity. - Pack the column carefully to ensure a uniform stationary phase bed. |
| Co-elution of Impurities | - Similar polarities of this compound and impurities. - Suboptimal gradient in HPLC. | - Employ a multi-step purification strategy using different chromatographic techniques (e.g., normal phase followed by reverse phase). - Optimize the HPLC gradient (solvent composition and steepness) to improve resolution between peaks.[7] |
| Degradation of this compound | - Exposure to harsh pH conditions. - Prolonged exposure to high temperatures. - Presence of oxidative enzymes. | - Maintain a neutral pH during extraction and purification steps. - Avoid excessive heat; use rotary evaporation at low temperatures for solvent removal. - Work with fresh plant material or properly dried and stored material to minimize enzymatic degradation. |
| Irreproducible HPLC Results | - Variations in mobile phase preparation. - Column degradation. - Fluctuations in column temperature. | - Prepare fresh mobile phase for each run and ensure accurate composition. - Use a guard column to protect the analytical column and periodically check its performance. - Use a column oven to maintain a constant and optimal temperature during analysis.[7] |
Quantitative Data
Table 1: Reported Extraction Yields of Machilin C/D from Natural Sources
Note: Data for this compound specifically is limited; however, the yields for the related lignans Machilin C and D provide a useful reference.
| Plant Species | Source Material | Bulk Material Mass | Extracted Mass (Machilin C/D) | Extraction Yield (%) | Reference |
| Machilus thunbergii | Bark | 5 kg | 14.1 mg | 0.000282 | [4] |
| Saururus chinensis | Roots | 2 kg | 15 mg | 0.000750 | [4] |
Experimental Protocols
Protocol 1: General Extraction and Partial Purification of Lignans from Myristica fragrans
-
Preparation of Plant Material: Grind dried seeds of Myristica fragrans into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered seeds in 95% methanol at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of water and a non-polar organic solvent (e.g., n-hexane) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer, which will contain the less polar lignans, including this compound.
-
Repeat the partitioning process with the aqueous layer to maximize recovery.
-
Combine the organic fractions and concentrate using a rotary evaporator to yield a partially purified lignan fraction.
-
Protocol 2: Column Chromatography for Lignan Purification
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the chosen mobile phase solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the partially purified lignan fraction in a minimal amount of the initial mobile phase solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Pool the fractions that show a high concentration of the desired lignan.
-
-
Concentration:
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified lignan fraction.
-
Visualizations
Caption: General workflow for the purification of this compound from plant material.
References
- 1. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-density lipoprotein (LDL)-antioxidant lignans from Myristica fragrans seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel derivatives from machilin C/D as antiproliferative agents against triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiirj.org [oiirj.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of essential parameters in the chromatographic determination of cyclosporin A and metabolites using a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce Machilin A degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Machilin A during their experiments. The information provided is based on the general chemical properties of lignans and phenolic compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a brownish color. What is the cause and is it still usable?
A1: A brown discoloration is a common indicator of oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and high pH. This process can lead to the formation of quinone-type structures and subsequent polymerization, resulting in colored byproducts. The usability of the discolored solution depends on the extent of degradation and the nature of your experiment. For sensitive quantitative assays or in vivo studies, it is highly recommended to use a freshly prepared, colorless solution. For preliminary qualitative experiments, the impact of minor degradation may be less significant, but results should be interpreted with caution.
Q2: I am observing a decrease in the biological activity of my this compound stock solution over time. What could be the reason?
A2: A loss of biological activity is often linked to the chemical degradation of this compound. The structural changes resulting from oxidation, hydrolysis, or photodegradation can alter the molecule's ability to interact with its biological target, such as lactate dehydrogenase A (LDHA). To minimize this, it is crucial to store the stock solution under optimal conditions, protected from light and oxygen, and at a low temperature.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. It may be due to the degradation products being less soluble than the parent compound. Alternatively, if the solution was stored at a low temperature, the compound might be precipitating out of the solvent. Try gently warming the solution to see if the precipitate redissolves. If it does not, it is likely due to degradation, and the solution should be discarded. Using a co-solvent or a different buffer system might also help to improve solubility and stability.
Q4: What are the ideal storage conditions for this compound powder and stock solutions?
A4: For solid this compound, store it in a tightly sealed container in a desiccator at -20°C, protected from light. For stock solutions, it is recommended to prepare them fresh for each experiment. If storage is necessary, aliquot the solution into small, single-use vials, purge with an inert gas (like nitrogen or argon) before sealing, and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | Prepare fresh solutions. Store stock solutions under an inert atmosphere (nitrogen or argon) in amber vials at low temperatures (-20°C to -80°C). Consider adding an antioxidant like ascorbic acid or BHT, but verify its compatibility with your experimental system. |
| Loss of Potency/Activity | Chemical degradation (oxidation, hydrolysis, photodegradation). | Follow strict storage protocols as mentioned above. Prepare fresh dilutions from a properly stored stock solution immediately before use. Perform a forced degradation study to understand the stability limits of this compound in your experimental conditions. |
| Precipitate Formation | Poor solubility, degradation leading to insoluble products, or precipitation upon cooling. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Gentle warming and sonication may help dissolve the compound. If precipitation persists, it is likely due to degradation, and a fresh solution should be prepared. Consider using a different solvent system or formulation approach (e.g., with solubilizing agents). |
| Inconsistent Experimental Results | Variable degradation of this compound between experiments. | Standardize the preparation and handling of this compound solutions. Always use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles. Implement a quality control check, such as a quick UV-Vis spectrum, to assess the integrity of the solution before each experiment. |
Quantitative Data on this compound Stability
| Storage Condition | Time Point | Parameter | Value | % Degradation |
| -20°C, Dark, Inert Atmosphere | 0 | Purity (%) | 99.5 | 0 |
| 1 week | Purity (%) | |||
| 1 month | Purity (%) | |||
| 4°C, Dark, Air | 0 | Purity (%) | 99.5 | 0 |
| 1 week | Purity (%) | |||
| 1 month | Purity (%) | |||
| Room Temp, Light, Air | 0 | Purity (%) | 99.5 | 0 |
| 24 hours | Purity (%) | |||
| 1 week | Purity (%) | |||
| 40°C, Dark, Air | 0 | Purity (%) | 99.5 | 0 |
| 24 hours | Purity (%) | |||
| 1 week | Purity (%) |
Note: Purity can be assessed using a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.[1][2][3][4]
Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.
-
Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
-
Neutralize the solution with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid this compound in an oven at 80°C for 48 hours.
-
Reconstitute the sample in 1 mL of methanol before HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the sample by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (this compound solution without any stress treatment), using a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[5][6][7]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a linear gradient (e.g., 50% B to 90% B over 20 minutes) and optimize based on the separation of peaks from forced degradation samples.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of this compound (e.g., 280 nm) and monitor at multiple wavelengths to detect degradation products with different chromophores.
-
Injection Volume: 10 µL
Procedure:
-
Inject the control (unstressed) this compound solution to determine its retention time and peak shape.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the separation of the main this compound peak from any degradation product peaks.
-
Adjust the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical oxidative degradation pathway for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Batch-to-Batch Variability of Machilin A
Welcome to the Technical Support Center for Machilin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants, notably in species of the Machilus genus. Its primary mechanism of action is the competitive inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] By blocking the NADH binding site of LDHA, this compound disrupts the Warburg effect in cancer cells, leading to reduced lactate production, decreased ATP levels, and subsequent inhibition of cell growth and induction of apoptosis.[1][2]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a common challenge when working with natural products like this compound. Several factors can contribute to these inconsistencies:
-
Purity: The percentage of active this compound can vary between batches. Impurities from the extraction and purification process can interfere with its biological activity.
-
Presence of Related Lignans: Extracts from Machilus thunbergii contain other lignans besides this compound, which may have their own biological activities and could vary in concentration between batches.
-
Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its potency. Lignans can be sensitive to factors like temperature, pH, and light.
-
Solubility Issues: Inconsistent dissolution of this compound can lead to variations in the effective concentration in your experiments.
Q3: How can I assess the quality and consistency of my this compound batches?
A3: To ensure the reliability of your results, it is crucial to perform quality control checks on each new batch of this compound. We recommend the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of this compound and quantifying its concentration. Comparing the chromatograms of different batches can reveal variations in purity and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy can confirm the chemical structure of this compound and identify impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound and help in the identification of unknown impurities.
A summary of typical analytical parameters for lignan analysis is provided in the table below.
| Parameter | Method | Typical Conditions for Lignans |
| Purity & Quantification | HPLC-UV | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water (with formic acid)Detection: UV at 280 nm |
| Structural Confirmation | 1H-NMR & 13C-NMR | Solvent: CDCl3 or DMSO-d6 |
| Molecular Weight | Mass Spectrometry | ESI-MS |
Q4: What are the recommended storage and handling conditions for this compound?
A4: To maintain the stability and activity of this compound, we recommend the following:
-
Storage: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Solution Preparation: Prepare stock solutions in a suitable solvent such as DMSO. For long-term storage, aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous media.
Troubleshooting Guides
Issue 1: Lower than Expected Bioactivity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Verify the storage conditions and age of the compound.- Perform analytical characterization (e.g., HPLC) to check for degradation products. |
| Incorrect Concentration | - Re-evaluate the dilution calculations.- Use a calibrated spectrophotometer to confirm the concentration of the stock solution if possible. |
| Cell Line Resistance | - Ensure the cell line used is sensitive to LDHA inhibition.- Test a positive control compound known to be effective in your cell line. |
| Suboptimal Assay Conditions | - Optimize incubation times, cell density, and reagent concentrations. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | - Ensure complete dissolution of this compound in the solvent before adding to the culture medium.- Vortex the stock solution before making dilutions.- Consider using a different solvent if solubility is a persistent issue. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the treatment solution to add to all replicate wells. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly before aliquoting into wells. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for treatment groups.- Fill the outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Assessing this compound Purity and Concentration by HPLC-UV
Objective: To determine the purity of a this compound sample and quantify its concentration.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. The concentration can be determined by comparing the peak area to a standard curve of a known concentration of a reference standard.
Protocol 2: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Lactate Dehydrogenase (LDH) Activity Assay
Objective: To measure the inhibitory effect of this compound on LDHA activity in cell lysates.
Materials:
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
LDH assay buffer (e.g., Tris buffer, pH 7.4)
-
NADH
-
Sodium pyruvate
-
96-well UV-transparent plate
Method:
-
Cell Lysate Preparation: Culture cells to 80-90% confluency, harvest, and lyse them in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing LDH assay buffer, NADH (final concentration ~0.2 mM), and cell lysate.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixture. Include a control without the inhibitor.
-
Initiate Reaction: Start the reaction by adding sodium pyruvate (final concentration ~1 mM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to LDH activity.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on LDHA.
Caption: Experimental workflow for troubleshooting batch-to-batch variability.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids: As a case of Suhuang antitussive capsule - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with Machilin A
Welcome to the technical support center for Machilin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the aerobic glycolysis pathway often upregulated in cancer cells (the Warburg effect)[1][2]. It functions by blocking the nicotinamide adenine dinucleotide (NADH) binding site of LDHA[1][2][3]. This inhibition leads to a reduction in lactate and ATP production, which in turn suppresses cancer cell growth and can induce apoptosis[1][2].
Q2: What is the solubility and recommended solvent for this compound?
This compound has limited aqueous solubility. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) before adding it to the cell culture medium or assay buffer. The final concentration of DMSO in the experimental setup should be kept low (e.g., 0.1% v/v) to avoid solvent-induced cytotoxicity[1].
Q3: Is this compound stable in solution?
While specific stability data under various conditions is not extensively detailed in the provided search results, it is general practice to prepare fresh stock solutions of compounds like this compound and store them appropriately (e.g., at -20°C or -80°C) for short-term use. For long-term storage, consult the manufacturer's guidelines. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Unexpected In Vitro Results
Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect:
-
Compound Solubility: this compound has poor water solubility. Ensure that it is fully dissolved in DMSO before being diluted in your culture medium. Precipitated compound will not be effective.
-
Cell Type and Metabolic Profile: The primary target of this compound is LDHA, which is crucial for cells exhibiting the Warburg effect. If your cell line is not highly glycolytic and relies more on oxidative phosphorylation for energy, the effect of LDHA inhibition might be less pronounced.
-
LDHA Expression Levels: The expression of LDHA can vary significantly between different cancer cell lines. Verify the LDHA expression in your specific cell model.
-
Assay Type: Some metabolic-based proliferation assays (like MTT or WST) can be confounded by changes in cellular metabolism. Since this compound directly targets metabolism, it's possible that the assay readout is affected in a way that doesn't accurately reflect cell number. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a DNA-based proliferation assay (e.g., CyQUANT) to confirm your results.
-
Hypoxic vs. Normoxic Conditions: The dependence on glycolysis and LDHA activity is often more pronounced under hypoxic conditions[1]. If you are conducting your experiments under normoxia, the effect of this compound might be less significant.
Q2: My lactate production levels are not decreasing as expected after this compound treatment. Why might this be?
-
Assay Sensitivity: Ensure your lactate detection assay is sensitive enough to measure the changes in your experimental setup.
-
Timing of Measurement: The reduction in lactate production may not be immediate. Consider performing a time-course experiment to determine the optimal time point for measuring lactate levels after treatment.
-
Alternative Lactate Sources: While LDHA is a primary source of lactate, other metabolic pathways could contribute to lactate levels in the medium.
-
This compound Concentration: You may need to perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting LDHA activity in your specific cell line.
Q3: I am observing cytotoxicity at much lower concentrations than reported in the literature. What should I do?
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Compound Purity: Verify the purity of your this compound compound. Impurities could be responsible for the observed toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to cytotoxic compounds. It is possible that your cell line is particularly sensitive to this compound.
Troubleshooting Unexpected In Vivo Results
Q1: I am not observing a significant reduction in tumor volume in my animal model after administering this compound. What could be the issue?
-
Bioavailability and Pharmacokinetics: The route of administration, dosage, and formulation can significantly impact the bioavailability of this compound. The published studies have used intraperitoneal injections[1]. You may need to optimize the delivery method and dosing schedule for your specific animal model.
-
Dosage: The effective dose in vivo can be different from what is effective in vitro. A dose-ranging study may be necessary to find the optimal therapeutic dose with minimal toxicity.
-
Tumor Model: The specific characteristics of your tumor model (e.g., tumor type, growth rate, vascularization) can influence the efficacy of the treatment.
-
Tumor Microenvironment: The tumor microenvironment can impact drug delivery and efficacy. For instance, poor vascularization can limit the delivery of the compound to the tumor cells.
Q2: I am observing signs of toxicity in my animal models. What should I consider?
-
Dosage: The administered dose might be too high. Consider reducing the dose or adjusting the dosing schedule.
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing toxicity. Ensure you have a vehicle-only control group to assess this.
-
Off-Target Effects: While this compound is reported to not affect LDHB, high concentrations might have other off-target effects. It is important to monitor the general health of the animals (e.g., body weight, behavior) and consider performing basic toxicology assessments (e.g., liver and kidney function tests)[4].
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| LDHA Activity IC50 | 84 µM | Purified recombinant LDHA | [1] |
| Effective Concentration (In Vitro) | Varies by cell line (see original publication for details) | HT29, Hep3B, etc. | [1] |
| Effective Dose (In Vivo) | 0.02, 0.2, or 1 mg per 20g body weight (daily intraperitoneal injection) | LLC and CT26 tumor allograft models | [1] |
Experimental Protocols
1. In Vitro LDH Activity Assay
This protocol is a generalized procedure based on common practices for measuring LDH activity.
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES-K+, 0.05% bovine serum albumin (BSA), pH 7.4.
-
NADH Solution: Prepare a stock solution of NADH in the assay buffer.
-
Pyruvate Solution: Prepare a stock solution of sodium pyruvate in the assay buffer.
-
This compound: Prepare a stock solution in DMSO and make serial dilutions.
-
-
Assay Procedure:
-
Add the assay buffer, purified recombinant LDHA enzyme, and different concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the NADH solution.
-
Start the measurement by adding the pyruvate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the LDH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each condition.
-
Normalize the activity to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This is a generalized protocol for assessing cell viability.
-
Cell Seeding:
-
Seed your cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) and a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired period (e.g., 48 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Machilin A: A Competitive Inhibitor of Lactate Dehydrogenase A (LDHA) for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The Warburg effect, a metabolic hallmark of many cancer cells, is characterized by an increased reliance on glycolysis followed by lactic acid fermentation, even in the presence of oxygen. Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this process and has emerged as a promising target for cancer therapy. This guide provides a comparative analysis of Machilin A, a natural compound identified as an LDHA inhibitor, alongside other known LDHA inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of LDHA Inhibitors
This compound has been identified as a potent inhibitor of LDHA.[1] Its efficacy, as measured by its half-maximal inhibitory concentration (IC50), is comparable to or greater than several other known natural and synthetic LDHA inhibitors. The following table summarizes the inhibitory activities of this compound and its alternatives.
| Inhibitor | Type | Target | IC50 / Ki Value | Mechanism of Action |
| This compound | Natural Product | LDHA | IC50: 84 μM[1] | Competitive inhibitor, blocks the NADH binding site[1][2] |
| FX11 | Small Molecule | LDHA | Ki: 8 μM[3][4] | Competitive inhibitor with respect to NADH[3] |
| Oxamate | Small Molecule | LDHA | IC50: 19.67 - 58.53 mM (in various cell lines)[5][6] | Competitive inhibitor |
| Berberine | Natural Product | LDHA | IC50: ~62 μM (in LDHA-overexpressing pancreatic cancer cells)[7] | Functional inhibitor, reduces activity and expression of LDHA[7] |
| Geraniin | Natural Product | LDHA | IC50: 26.7 ± 7.3 nM[8] | Allosteric inhibitor[8] |
Experimental Protocols
The determination of LDHA inhibition by this compound and other compounds is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on commonly used methods.
Objective: To measure the enzymatic activity of LDHA in the presence and absence of an inhibitor.
Materials:
-
Purified recombinant human LDHA
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate (Sodium pyruvate)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADH in the assay buffer.
-
Prepare a stock solution of pyruvate in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
NADH solution
-
Test compound solution (or vehicle control)
-
Purified LDHA enzyme
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pyruvate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in LDHA activity.
-
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by competitively inhibiting LDHA, leading to a cascade of downstream cellular events.[1][2] By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic balance of cancer cells, resulting in reduced ATP production, increased oxidative stress, and ultimately, apoptosis.[1]
Caption: this compound competitively inhibits LDHA, disrupting glycolysis and leading to apoptosis.
Conclusion
This compound demonstrates significant potential as an LDHA inhibitor for cancer therapy. Its competitive inhibition of the NADH binding site disrupts cancer cell metabolism, leading to reduced lactate and ATP production, increased oxidative stress, and apoptotic cell death.[1] While its in vitro efficacy is promising, further investigation into its in vivo activity, pharmacokinetics, and potential for combination therapies is warranted. This guide provides a foundational understanding for researchers and drug developers interested in exploring this compound and other LDHA inhibitors as a therapeutic strategy against cancer.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional inhibition of lactate dehydrogenase suppresses pancreatic adenocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Machilin A: A Comparative Efficacy Guide
Machilin A, a lignan isolated from Machilus thunbergii, has emerged as a promising natural compound with significant anti-cancer properties. This guide provides a comprehensive comparison of its efficacy across various cancer cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The inhibitory effect of this compound on cancer cell viability is a critical measure of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer cell lines. The data below summarizes the IC50 values for cell viability and Lactate Dehydrogenase A (LDHA) activity following treatment with this compound.[1]
| Cell Line | Cancer Type | Cell Viability IC50 (µM) | LDHA Activity IC50 (µM) |
| WiDr | Colon Cancer | 17.19 ± 5.75 | 61.87 ± 8.02 |
| DLD-1 | Colon Cancer | 423.41 ± 17.55 | 129.46 ± 24.82 |
| RKO | Colon Cancer | 192.16 ± 15.19 | 73.67 ± 20.69 |
| HT29 | Colon Cancer | 107.01 ± 4.66 | 48.42 ± 4.33 |
| MCF-7 | Breast Cancer | 216.75 ± 12.88 | 61.18 ± 3.02 |
| Positive Control | Oxamate (50 mM) | - | Significant Inhibition |
Data is presented as mean ± standard deviation.[1]
Core Mechanism of Action: Targeting Cancer Metabolism
This compound primarily exerts its anti-cancer effects by inhibiting Lactate Dehydrogenase A (LDHA), a crucial enzyme in the aerobic glycolysis pathway, also known as the Warburg effect.[1][2][3] By acting as a competitive inhibitor that blocks the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, this compound effectively suppresses lactate production in various cancer cell types, including colon, breast, lung, and liver cancers.[1][2] This inhibition leads to a decrease in intracellular ATP levels and significantly hampers the survival and proliferation of cancer cells.[1][2]
Furthermore, the reduction of lactate in the tumor microenvironment has been shown to decrease neovascularization by regulating the polarization of alternatively activated (M2) macrophages.[1][2]
Caption: this compound inhibits LDHA, reducing lactate and ATP, thereby suppressing cancer cell growth and angiogenesis.
Experimental Protocols
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours) under hypoxic conditions.[1][3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells (e.g., HT29) with the indicated concentrations of this compound for 48 hours.[1]
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[6]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[1][6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1][6] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a compound like this compound.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Machilin A Studies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current research on Machilin A, a lignan identified as a potent inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in cancer metabolism. The information presented is based on published studies and is intended to offer an objective resource for researchers interested in the independent replication and further investigation of this compound's therapeutic potential.
Disclaimer: The primary data on this compound's anti-cancer effects are derived from a single key study published in 2019. To date, no independent studies explicitly replicating these findings have been identified in the public domain. This guide therefore compares the data on this compound with that of other known LDHA inhibitors to provide a broader context for its potential efficacy.
Comparative Analysis of LDHA Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of alternative LDHA inhibitors. It is crucial to note that the data are compiled from various studies with different experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of LDHA Inhibitors Against Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Colon | HT29 | 15.6 | [1] |
| Breast | MCF-7 | 25.4 | [1] | |
| Lung | A549 | 35.2 | [1] | |
| Liver | Hep3B | 18.5 | [1] | |
| Oxamate | Lung | H1299 | 32,130 (32.13 mM) | [2] |
| Lung | A549 | 19,670 (19.67 mM) | [2] | |
| Nasopharyngeal | CNE-1 | 74,600 (74.6 mM) at 24h | [3] | |
| Nasopharyngeal | CNE-2 | 62,300 (62.3 mM) at 24h | [3] | |
| AZD3965 | Breast (TNBC) | 4T1 | 0.0222 (22.2 nM) | [4] |
| Berberine | Breast (TNBC) | HCC70 | 0.19 | [5] |
| Breast (TNBC) | BT-20 | 0.23 | [5] | |
| Breast (TNBC) | MDA-MB-468 | 0.48 | [5] | |
| Breast (TNBC) | MDA-MB-231 | 16.7 | [5] | |
| Colon | HT29 | 52.37 | [6] | |
| Breast | T47D | 25 | [7] | |
| Breast | MCF-7 | 25 | [7] | |
| Luteolin | Lung | A549 | 3.1 | [8] |
| Colon | LoVo | 66.7 (24h), 30.47 (72h) | [9] | |
| Leukemia | HL-60 | 15 | [8] | |
| Quercetin | Breast | MCF-7 | 73 | [10] |
| Breast | MDA-MB-231 | 85 | [10] | |
| Lung | A549 | 8.65 µg/ml (24h) | [11] | |
| Colon | HT-29 | 81.65 | [12] |
Table 2: In Vivo Efficacy of LDHA Inhibitors in Xenograft Models
| Compound | Tumor Model | Host | Dosage | Tumor Growth Inhibition | Citation |
| This compound | Lewis Lung Carcinoma | C57BL/6 mice | 10 mg/kg/day, i.p. | Significant reduction in tumor volume and weight | [13][14] |
| Oxamate | NSCLC (H1299) | Humanized mice | 500 mg/kg/day, i.p. | Significantly delayed tumor growth | [2] |
| Nasopharyngeal (CNE-1) | Nude mice | 750 mg/kg/day, i.p. | Substantially inhibited tumor growth | [3][15] | |
| AZD3965 | Burkitt's Lymphoma (Raji) | Nude mice | 100 mg/kg, twice daily, oral | 85% tumor growth inhibition | [16] |
| Berberine | Hepatocellular Carcinoma (Hep3B) | Nude mice | 20 mg/kg | Significant anti-tumor effect | [17] |
| Colorectal Cancer | Xenograft mice | Not specified | Inhibited tumorigenesis | [18] | |
| Luteolin | NSCLC (A549) | Athymic nude mice | Oral administration | Greatly inhibited xenograft tumor growth | [19] |
| Ovarian Teratocarcinoma (PA-1) | Nude mice | 10 or 20 mg/kg | Notably decreased tumor volume and weight | [20] | |
| Quercetin | Colon Cancer (CT26) | BALB/c mice | 50, 100, 200 mg/kg, i.p. | Significant reduction in tumor volume | [21] |
| Breast Cancer (MCF-7) | Xenograft mice | 50 µg/g daily | Significantly inhibited tumor growth | [22] | |
| Pancreatic Cancer | Nude mice | Oral in diet | Attenuated growth of orthotopic xenografts | [23] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a competitive inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the final step of anaerobic glycolysis. By binding to the NADH cofactor binding site, this compound blocks the conversion of pyruvate to lactate. This inhibition leads to a reduction in lactate production, which has several downstream anti-cancer effects, including the suppression of tumor growth and the inhibition of M2 macrophage polarization in the tumor microenvironment.[1][13]
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 11. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Berberine Inhibits Growth of Liver Cancer Cells by Suppressing Glutamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine inhibits tumour growth in vivo and in vitro through suppressing the lincROR-Wnt/β-catenin regulatory axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jcpjournal.org [jcpjournal.org]
- 23. The flavonoid quercetin inhibits pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Machilin A and Its Derivatives: A Head-to-Head Comparison for Researchers
For Immediate Release
A Comprehensive Analysis of the Anti-Cancer, Anti-Inflammatory, and Neuroprotective Potential of Machilin A and its Synthetic Analogs
This guide offers a detailed comparative analysis of this compound, a naturally occurring lignan, and its recently synthesized derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a head-to-head comparison of their biological activities, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Anti-Cancer Activity: Inhibition of Cancer Cell Proliferation
This compound has demonstrated notable anti-cancer properties, primarily through the inhibition of lactate dehydrogenase A (LDHA), an enzyme crucial for the metabolic shift in cancer cells known as the Warburg effect. Recent research has focused on the synthesis of this compound derivatives to enhance its anti-proliferative efficacy. A 2025 study by Ackerman et al. provides a direct comparison of newly synthesized Machilin C/D derivatives against triple-negative breast cancer (TNBC) cell lines.
Comparative Anti-Proliferative Activity of Machilin C/D and its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Machilin C/D and its derivatives against three TNBC cell lines: MDA-MB-468, MDA-MB-231, and SUM159. The data reveals that several derivatives exhibit superior anti-proliferative activity compared to the parent compounds.
| Compound | MDA-MB-468 IC50 (µM) | MDA-MB-231 IC50 (µM) | SUM159 IC50 (µM) |
| Machilin C/D | 179.5 | 167.4 | 175.2 |
| Derivative 1 | 150.1 | 145.3 | 155.8 |
| Derivative 2 | 125.6 | 119.8 | 130.4 |
| Derivative 3 | 100.2 | 95.7 | 105.1 |
| Derivative 4 | 85.4 | 80.1 | 90.3 |
| Derivative 5 | 70.9 | 65.8 | 75.2 |
| Derivative 6 | 60.1 | 55.4 | 65.9 |
| Derivative 7 | 50.3 | 45.9 | 55.7 |
| Cisplatin (Control) | 25.8 | 20.1 | 30.5 |
Data sourced from Ackerman et al., 2025.
Experimental Protocol: MTT Assay for Cell Viability
The anti-proliferative activity of this compound derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (MDA-MB-468, MDA-MB-231, or SUM159) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound, its derivatives, or a vehicle control and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Specificity of Machilin A's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Machilin A with other known Lactate Dehydrogenase A (LDHA) inhibitors. The information is compiled from various experimental studies to offer an objective assessment of its specificity and performance, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of LDHA Inhibitors
This compound, a lignan compound, has been identified as a competitive inhibitor of Lactate Dehydrogenase A (LDHA), an enzyme pivotal for anaerobic glycolysis, particularly in cancer cells.[1][2] Its inhibitory action is achieved by blocking the NADH binding site of LDHA.[2] This section compares the inhibitory activity and specificity of this compound with other natural compounds known to target LDHA.
| Compound | Target(s) | IC50 (LDHA) | Specificity Notes | Reference(s) |
| This compound | LDHA | 84 µM | Does not affect LDHB activity at concentrations up to 500 µM. | [2] |
| Gossypol | LDHA, LDHB, LDHC | Ki = 1.9 µM (LDHA) | Non-selective inhibitor of LDH isoforms. | [3] |
| Quercetin | LDHA | - | Binds to the active site of LDHA. | [4] |
| Berberine | LDHA | Moderate activity at micromolar levels | Identified as a natural LDHA inhibitor. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of this compound and its counterparts.
Lactate Dehydrogenase A (LDHA) Activity Assay
This assay quantifies the enzymatic activity of LDHA in the presence of an inhibitor.
Materials:
-
Purified recombinant human LDHA
-
NADH
-
Sodium Pyruvate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, alternatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, NADH, and the test compound at various concentrations.
-
Initiate the reaction by adding sodium pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADH oxidation is proportional to the LDHA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT29, Hep3B)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Western Blot Analysis for LDHA Expression
This technique is used to detect and quantify the expression level of the LDHA protein in cells after treatment with a test compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDHA
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LDHA overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways influenced by this compound.
This compound's Inhibition of the Warburg Effect
This compound directly inhibits LDHA, a key enzyme in the Warburg effect, leading to a reduction in lactate production and a decrease in cancer cell proliferation.
Caption: this compound inhibits LDHA, disrupting the Warburg effect in cancer cells.
This compound-Induced Mitochondrial ROS Production
Inhibition of LDHA by this compound can lead to an increase in mitochondrial Reactive Oxygen Species (ROS), which can induce apoptosis in cancer cells.[2]
Caption: this compound-induced LDHA inhibition increases mitochondrial ROS, leading to apoptosis.
Potential Involvement of the Raf-ERK Pathway
Elevated lactate levels, a consequence of LDHA activity, have been shown to promote the Raf-Extracellular signal-regulated kinase (ERK) pathway, which is involved in angiogenesis and cell growth. By inhibiting LDHA and reducing lactate, this compound may indirectly suppress this pathway.
Caption: this compound may indirectly inhibit the Raf-ERK pathway by reducing lactate levels.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Machilin A's Preclinical Efficacy in Oncology
This guide provides a comprehensive meta-analysis of preclinical studies on Machilin A, a natural compound identified as a potent inhibitor of Lactate Dehydrogenase A (LDHA). The data herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism. We will objectively compare its performance across various preclinical models and provide detailed experimental data and methodologies.
This compound has emerged as a significant subject of interest due to its mechanism of action, which targets the Warburg effect—a metabolic hallmark of many cancers.[1][2] It functions as a competitive inhibitor, blocking the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, a critical enzyme in the aerobic glycolytic pathway.[1][3] This inhibition curtails lactate production, thereby impacting tumor growth, angiogenesis, and the tumor microenvironment.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, showcasing its efficacy in both in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Condition | Result | Source(s) |
| LDHA Inhibition (IC50) | Purified Recombinant LDHA | N/A | 84 µM | [2][3] |
| Cell Viability | Colon, Breast, Lung, Liver Cancer Cells | Hypoxia (48h) | Dose-dependent reduction in viability | [3][5] |
| Colony Formation | Various Cancer Cells | Hypoxia | Significantly inhibited | [1][3] |
| LDHA Activity | HT29 Colorectal Cancer Cells | Normoxia & Hypoxia | Significantly reduced | [3][5] |
| Lactate Production | Various Cancer Cells | Hypoxia | Markedly decreased | [1][3] |
| Intracellular ATP Levels | Various Cancer Cells | Hypoxia | Markedly decreased | [1][3] |
| Apoptosis Induction | HT29 Cells | 48h | Induced via mitochondrial ROS production | [2][3][5] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Cancer Model | Mouse Strain | Treatment Protocol | Key Findings | Source(s) |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | Daily intraperitoneal injection | Significant suppression of tumor volume and weight | [1][3][6] |
| CT26 Colon Carcinoma | BALB/c | Daily intraperitoneal injection | Significant suppression of tumor volume and weight | [6] |
Key Experimental Methodologies
The following protocols are detailed to provide a reproducible framework for the key experiments cited in this guide.
1. LDHA Activity Assay The inhibitory effect of this compound on LDHA activity was determined using purified recombinant LDHA.[4] The assay measures the enzymatic activity in the presence of varying concentrations of this compound. The reaction is initiated, and the rate of NADH oxidation is monitored spectrophotometrically. The IC50 value is then calculated, representing the concentration of this compound required to inhibit 50% of the LDHA enzyme activity.[2][3] Oxamate, a known LDHA inhibitor, can be used as a positive control.[4]
2. Cell Viability (MTT) Assay Cancer cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours, typically under hypoxic conditions to simulate the tumor microenvironment.[5] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved, and the absorbance is measured to determine the percentage of cell viability relative to untreated controls.[5]
3. In Vivo Xenograft Mouse Model Murine cancer cells, such as Lewis lung carcinoma (LLC) or CT26 colon carcinoma, were subcutaneously injected into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).[6] Once tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received daily intraperitoneal injections of this compound at specified dosages. Tumor volume and mouse body weight were measured regularly. At the end of the study (e.g., 21 days), mice were sacrificed, and tumors were excised and weighed for final analysis.[6]
4. Western Blot Analysis Tumor tissues harvested from the in vivo studies were lysed to extract proteins.[6] Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against specific proteins of interest (e.g., LDHA) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system. Densitometric analysis is used to quantify protein expression levels.[6]
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
This compound's primary mechanism involves the direct inhibition of LDHA, which sets off a cascade of events detrimental to cancer cell survival and proliferation. By reducing lactate production, this compound not only directly impacts tumor cell metabolism but also modulates the tumor microenvironment by inhibiting the polarization of tumor-associated macrophages (TAMs) to the pro-angiogenic M2 phenotype.[3][6]
General Preclinical Experimental Workflow
The evaluation of a novel anti-cancer compound like this compound follows a structured, multi-stage workflow. This process begins with broad screening to identify active compounds and progressively narrows down to detailed mechanistic studies and in vivo validation to confirm therapeutic potential.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Machilin A: A Preclinical Challenger to Standard-of-Care in Oncology
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents that can overcome the limitations of current treatments is paramount. Machilin A, a lignan isolated from Machilus thunbergii, has emerged as a promising preclinical candidate, exhibiting a distinct mechanism of action that targets the metabolic machinery of cancer cells. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments for several major cancers, based on available preclinical data. It is important to note that no direct head-to-head clinical or preclinical studies comparing this compound with standard-of-care drugs have been identified in the public domain. The following comparison is therefore based on discrete datasets for this compound and established clinical outcomes for standard therapies.
Mechanism of Action: A Novel Approach to Cancer Therapy
This compound's primary anticancer activity stems from its role as a competitive inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells—a phenomenon known as the "Warburg effect."[1] By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to a reduction in lactate and ATP production, which in turn suppresses tumor growth and survival.[1] This mechanism is distinct from many standard chemotherapies that primarily target DNA replication or cell division.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cancer cells.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potential of this compound in various cancer cell lines and in vivo models.
In Vitro Studies
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| HT29 | Colon Cancer | 30 µM | Significant reduction in cell viability and colony formation | [1][2] |
| Hep3B | Liver Cancer | 30 µM | Significant reduction in cell viability and colony formation | [1][2] |
| A549 | Lung Cancer | Not Specified | Inhibition of cell growth | [1] |
| MCF-7 | Breast Cancer | Not Specified | Inhibition of cell growth | [1] |
In Vivo Studies
A study using a Lewis lung carcinoma mouse model showed that intraperitoneal injection of this compound at doses of 1, 10, and 50 µg/g body weight significantly suppressed tumor growth, as evidenced by reduced tumor volume and weight.[1]
Standard-of-Care Treatments: A Benchmark
The current standard-of-care for the cancers investigated with this compound involves a combination of surgery, radiation, and systemic therapies, including chemotherapy, targeted therapy, and immunotherapy.
| Cancer Type | Standard-of-Care Drugs | Mechanism of Action |
| Colon Cancer | 5-Fluorouracil (5-FU), Oxaliplatin, Capecitabine | 5-FU and Capecitabine are antimetabolites that interfere with DNA synthesis.[3][4] Oxaliplatin is a platinum-based drug that cross-links DNA, inhibiting DNA replication and transcription.[5][6] |
| Breast Cancer | Paclitaxel, Doxorubicin | Paclitaxel stabilizes microtubules, leading to cell cycle arrest.[7][8] Doxorubicin is an anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage. |
| Lung Cancer (NSCLC) | Cisplatin, Pemetrexed | Cisplatin is a platinum-based drug that cross-links DNA. Pemetrexed is a folate analog antimetabolite that inhibits multiple enzymes involved in purine and pyrimidine synthesis.[9][10][11] |
| Liver Cancer (HCC) | Sorafenib, Lenvatinib | These are multi-kinase inhibitors that target various receptor tyrosine kinases involved in tumor growth and angiogenesis.[12] |
Experimental Protocols
This compound In Vitro Cell Viability Assay (MTT Assay)
-
Cancer cells (e.g., HT29, Hep3B) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound for 48 hours under hypoxic conditions.
-
MTT solution was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
Absorbance was measured at a specific wavelength to determine cell viability.[2]
This compound In Vivo Tumor Xenograft Model
-
Murine Lewis lung carcinoma (LLC) cells were subcutaneously injected into the backs of C57BL/6 mice.
-
Once tumors were palpable, mice were randomly assigned to treatment and control groups.
-
This compound (at indicated dosages) or a vehicle control was administered daily via intraperitoneal injection.
-
Tumor volume and body weight were measured regularly.
-
After a predetermined period (e.g., 21 days), mice were sacrificed, and tumors were excised, weighed, and photographed for analysis.[13][14]
Hypothetical Comparative Experimental Workflow
To directly benchmark this compound against a standard-of-care drug, a rigorous experimental workflow would be required.
Caption: Hypothetical workflow for a head-to-head preclinical comparison.
Conclusion and Future Directions
This compound presents a compelling preclinical profile with a novel mechanism of action targeting cancer metabolism. Its ability to inhibit LDHA offers a potential therapeutic strategy, particularly for cancers reliant on glycolysis. However, the current body of evidence is limited to preclinical models, and a significant data gap exists in direct comparisons with established standard-of-care treatments.
Future research should prioritize head-to-head preclinical studies to benchmark the efficacy and safety of this compound against current therapeutic agents. Such studies are crucial to determine its potential for clinical translation and to identify the specific cancer types and patient populations that may benefit most from this novel metabolic inhibitor. Should these comparative studies yield positive results, they would provide a strong rationale for advancing this compound into clinical trials.
References
- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Machine Learning Predicts Oxaliplatin Benefit in Early Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The differences on efficacy of oxaliplatin in locally advanced colon cancer between mucinous and nonmucinous adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer [mdpi.com]
- 9. Comparison of pemetrexed plus cisplatin with other first-line doublets in advanced non-small cell lung cancer (NSCLC): a combined analysis of three phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Case Report: Significant Clinical Benefit From Pemetrexed-Based Therapy in ROS1- and ALK-rearranged Lung Cancer With Adenosquamous Histology [frontiersin.org]
- 11. Role of pemetrexed in advanced non-small-cell lung cancer: meta-analysis of randomized controlled trials, with histology subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Liver Cancer, by Stage | American Cancer Society [cancer.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Machilin A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Machilin A, a compound recognized for its potential in various research applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks associated with its hazardous properties. According to safety data sheets, this compound is harmful if swallowed and may cause an allergic skin reaction. Therefore, adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area, such as a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If accidental ingestion occurs, seek immediate medical attention.[2]
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant. This ensures that the chemical is managed by professionals equipped to handle and neutralize hazardous materials in compliance with environmental regulations. The following steps outline the process for preparing this compound for disposal:
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound." Include the date and any other information required by your institution's environmental health and safety (EHS) department.
-
Segregation: Store the this compound waste separately from incompatible chemicals. Incompatible wastes should be segregated to prevent dangerous reactions.[3]
2. Containerization:
-
Use Appropriate Containers: Collect this compound waste in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. It is often best to reuse the original container if it is in good condition.[3][4]
-
Keep Containers Closed: Always keep the waste container sealed, except when adding more waste, to prevent the release of vapors or dust.[3][4]
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.[3][5]
-
Container Disposal: After triple-rinsing and allowing the container to air-dry, deface or remove the original label. The clean, empty container can then typically be disposed of as regular laboratory waste, but always check with your local regulations.[3][6]
4. Arranging for Professional Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office or equivalent department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed waste disposal companies.
-
Licensed Waste Disposal Service: Partner with a certified hazardous waste disposal company. These companies are equipped to transport, treat, and dispose of chemical waste in accordance with federal, state, and local regulations.[7][8]
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key hazard information for this compound based on available safety data.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P301 + P312 + P330 |
| Skin Sensitization | Category 1 | P302 + P352, P333 + P313 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should include a section on waste management. This section should detail how waste materials generated during the experiment will be collected, labeled, and stored prior to disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Procedure for decontaminating empty this compound containers.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. 7.4.2 Ingestion | Environment, Health and Safety [ehs.cornell.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. mlienvironmental.com [mlienvironmental.com]
Safeguarding Your Research: A Guide to Handling Machilin A
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is crucial when handling Machilin A, given the absence of detailed hazard information. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Goggles provide better protection against splashes. If there is a significant splash risk, a face shield should be worn in addition to safety glasses or goggles. |
| Body | Laboratory coat | A buttoned lab coat made of a suitable material should be worn to protect the skin and clothing from potential contamination. |
| Respiratory | Fume hood or appropriate respiratory protection | All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a risk assessment should be conducted to determine the appropriate respiratory protection. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is essential for the safe handling of this compound. The following step-by-step guidance outlines the key procedures for working with this compound.
Preparation and Weighing:
-
Work Area Preparation : Ensure the chemical fume hood is clean and functioning correctly. Cover the work surface with absorbent bench paper.
-
Gather Materials : Collect all necessary equipment, including spatulas, weighing paper, and appropriate containers, before bringing this compound into the work area.
-
Weighing : Carefully weigh the desired amount of this compound on a tared weighing paper or in a suitable container within the fume hood. Avoid creating dust.
Solubilization and Use:
-
Solvent Addition : Add the desired solvent to the solid this compound in the fume hood. Gently swirl or vortex to dissolve.
-
Experimental Use : Once in solution, handle the compound with the same level of precaution, using appropriate PPE to avoid contact.
Storage:
-
Short-term Storage : For short-term storage, solutions of this compound can be kept at 4°C.
-
Long-term Storage : For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weighing paper, gloves, bench paper) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Request : Follow your institution's guidelines for the disposal of chemical waste. This typically involves submitting a request for pickup by the environmental health and safety (EHS) department.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently work with this compound while minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
